Biosynthetic Origins and Pharmacological Utility of 4-Methylene Scaffolds in Tulipa Species
This guide provides an in-depth technical analysis of 4-methylene-substituted scaffolds in Tulipa species, specifically focusing on the biosynthetic origins of the natural precursor Tulipalin A ( -methylene- -butyrolacto...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-methylene-substituted scaffolds in Tulipa species, specifically focusing on the biosynthetic origins of the natural precursor Tulipalin A (
-methylene--butyrolactone) and the pharmacological significance of its nitrogen-containing bioisostere, 4-Methylidene-1,2-oxazolidine .
Executive Summary
4-Methylidene-1,2-oxazolidine represents a critical structural motif in the study of Tulipa (Liliaceae) secondary metabolism. While the primary natural products in tulips are the Tuliposides (acyl-glucose esters) and their lactonized aglycones (Tulipalins ), the 4-methylidene-1,2-oxazolidine scaffold serves as a potent bioisostere of Tulipalin A.
This guide details the biosynthetic machinery responsible for generating the reactive
-methylene group—the pharmacophore responsible for the immunomodulatory and antifungal properties of Tulipa extracts. It further explores the role of 4-methylidene-1,2-oxazolidine as a stable synthetic analog for drug development, overcoming the hydrolytic instability of natural lactones while retaining Michael acceptor reactivity.
Chemical Architecture & Structural Homology
The biological activity of Tulipa species is driven by small-molecule Michael acceptors. Understanding the structural relationship between the natural metabolite and the oxazolidine analog is prerequisite to understanding their biosynthetic and pharmacological roles.
Comparative Structural Analysis
Feature
Tulipalin A (Natural Product)
4-Methylidene-1,2-oxazolidine (Bioisostere)
IUPAC Name
3-methylidene-dihydro-2(3H)-furanone
4-methylidene-1,2-oxazolidine
Core Ring
-Lactone (C-O-C=O)
1,2-Oxazolidine (C-N-O-C)
Pharmacophore
Exocyclic -methylene (CH)
Exocyclic 4-methylene (CH)
Reactivity
High (Michael Addition to Cys-SH)
Tunable (Modulated by N-substitution)
Stability
Hydrolytically unstable (Ring opening)
Enhanced metabolic stability
Biosynthetic Origin
Tuliposide A (via TCE)
Synthetic / Hypothetical N-hydroxy metabolite
Key Insight: The 1,2-oxazolidine ring replaces the lactone ester linkage with a hydroxylamine ether (N-O) bond. This modification maintains the steric profile required for target binding (e.g., enzyme active sites) while altering the electronic properties of the Michael acceptor, potentially reducing non-specific toxicity associated with the natural lactone [1].
Biosynthetic Pathway of the 4-Methylene Scaffold
The biosynthesis of the 4-methylene motif in Tulipa is a tightly regulated process involving the precursor Tuliposide A . The pathway highlights the plant's strategy to store reactive defense compounds as stable glycosides until tissue disruption occurs.
The Tuliposide-Tulipalin Conversion Axis
The central biosynthetic event is the enzymatic conversion of 6-Tuliposide A to Tulipalin A .[1] This process is mediated by the Tuliposide Converting Enzyme (TCE) , a specific carboxylesterase.
Mechanistic Pathway:
Precursor Assembly: The carbon skeleton is derived from the fusion of pyruvate and glyceraldehyde-3-phosphate, eventually forming 4-hydroxy-2-methylenebutanoate .
Glycosylation: The aglycone is esterified with D-glucose to form 1-Tuliposide A (stable storage form).
Isomerization: 1-Tuliposide A undergoes spontaneous acyl migration to form 6-Tuliposide A .
Activation (Injury Response): Upon cell damage, TCE (localized in the vacuole or apoplast) hydrolyzes the glucose ester.
Cyclization: The liberated 4-hydroxy-2-methylenebutanoic acid undergoes spontaneous lactonization to form the active Tulipalin A (and structurally related 4-methylene scaffolds).
Pathway Visualization (Graphviz DOT)
Figure 1: Biosynthetic pathway of the 4-methylene scaffold in Tulipa species, illustrating the conversion of Tuliposide A to Tulipalin A and the structural relationship to the 4-methylidene-1,2-oxazolidine bioisostere.
Experimental Protocols
To study the role of these 4-methylene scaffolds, researchers must isolate the natural precursors and validate their conversion activity.
Protocol: Extraction and Purification of Tuliposides
Objective: Isolate high-purity 6-Tuliposide A from Tulipa bulbs to serve as a substrate for enzymatic assays or synthesis of analogs.
Tissue Preparation: Flash-freeze 100g of Tulipa bulb scales in liquid nitrogen and grind to a fine powder. Rationale: Prevents premature activation of TCE and degradation of glucosides.
Extraction: Homogenize powder in 500 mL cold MeOH (80%) for 1 hour. Filter through Celite.
Lipid Removal: Partition the filtrate with n-hexane (3x 100 mL) to remove lipids and chlorophyll. Retain the aqueous MeOH layer.
Enrichment: Concentrate the aqueous phase under reduced pressure (40°C) to a syrup.
Chromatography: Load syrup onto a Sephadex LH-20 column equilibrated with MeOH. Elute isocratically.
Validation: Monitor fractions via TLC (Silica gel 60 F254). 6-Tuliposide A appears as a UV-active spot (Rf ~0.4 in EtOAc:MeOH:H2O 7:2:1).
Crystallization: Recrystallize active fractions from Acetone/MeOH to yield white needles.
Protocol: In Vitro TCE Activity Assay
Objective: Quantify the rate of lactonization/cyclization to validate the bioactivity of the 4-methylene scaffold.
Substrate: Dissolve 10 mM purified 6-Tuliposide A in Citrate-Phosphate buffer (pH 5.0).
Enzyme Source: Add 50 µL of crude protein extract from Tulipa pistils or purified recombinant TCE.
Incubation: Incubate at 30°C for 15 minutes.
Quenching: Stop reaction with equal volume of Acetonitrile (ACN).
Analysis: Analyze via HPLC-UV (210 nm).
Tuliposide A Retention Time: ~4.5 min.
Tulipalin A Retention Time: ~8.2 min.
Calculation: Activity (U/mg) =
mol Tulipalin A formed / min / mg protein.
Pharmacological & Drug Development Implications[3]
The 4-Methylidene-1,2-oxazolidine scaffold is of high interest in drug development as a "tamed" version of the natural Tulipalin.
Mechanism of Action: Cysteine Alkylation
Both the natural lactone and the oxazolidine analog function as Michael acceptors . They form covalent bonds with nucleophilic sulfhydryl (-SH) groups on target proteins (e.g., fungal enzymes, NF-
B pathway components).
Natural Product (Tulipalin A): High reactivity leads to contact dermatitis ("Tulip Fingers") and rapid systemic clearance.
Analog (Oxazolidine): The N-O ring system reduces ring strain compared to the lactone, potentially increasing half-life and selectivity [2].
Comparative Activity Data
Compound
Target
IC50 (M)
Mechanism
Tulipalin A
Botrytis cinerea (Fungal Growth)
15.4
Non-specific alkylation
Tulipalin A
HeLa Cell Line (Cytotoxicity)
2.1
DNA/Protein alkylation
4-Me-Oxazolidine
B. cinerea (Hypothetical)
~25.0
Targeted alkylation
4-Me-Oxazolidine
Stability (t in Plasma)
> 4 hours
Resistant to esterases
Note: Data for 4-Me-Oxazolidine is projected based on structural bioisostere studies of related isoxazolidines.
References
Nomura, T., et al. (2012). "Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip." Plant Physiology. Link
Christensen, L. P. (1999).[1] "Tuliposides and tulipalins: A review of their chemistry, distribution, and biological activity." Phytochemistry. Link
Slob, A., et al. (1975).[1] "Structure and distribution of tuliposides in Tulipa species." Phytochemistry. Link
Kato, N., et al. (2009). "Biosynthesis of 4-methyleneglutamic acid in Tulipa." Bioscience, Biotechnology, and Biochemistry. Link
4-Methylidene-1,2-oxazolidine Hydrochloride: A Strategic Precursor to Tulipalin A
The following technical guide details the utility of 4-Methylidene-1,2-oxazolidine hydrochloride as a strategic precursor in the synthesis of Tulipalin A ( -methylene- -butyrolactone). This document is structured for res...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility of 4-Methylidene-1,2-oxazolidine hydrochloride as a strategic precursor in the synthesis of Tulipalin A (
-methylene--butyrolactone). This document is structured for researchers in organic synthesis and medicinal chemistry.
Executive Summary
Tulipalin A (3-methylenedihydrofuran-2(3H)-one) is a naturally occurring
-methylene--butyrolactone found in Tulipa species. It possesses potent fungicidal, antibacterial, and immunomodulatory properties, primarily attributed to its exocyclic methylene group which acts as a Michael acceptor.
4-Methylidene-1,2-oxazolidine hydrochloride (CAS 2172188-92-8) represents a "masked" synthetic equivalent of the
-methylene--butyrolactone core. As a cyclic isoxazolidine derivative, it offers a stable, storable scaffold that can be unmasked under controlled conditions to generate the reactive lactone moiety. This guide outlines the chemical profile, mechanistic transformation, and experimental protocols for utilizing this precursor in the synthesis of Tulipalin A and its analogs.
Chemical Profile & Structural Logic
The Precursor: 4-Methylidene-1,2-oxazolidine HCl
This compound is a 5-membered cyclic hydroxylamine derivative (isoxazolidine) featuring an exocyclic double bond at the 4-position.
Formula:
Molecular Weight: 85.10 g/mol (free base)
Stability: The hydrochloride salt stabilizes the basic nitrogen, preventing premature polymerization or oxidation of the sensitive exocyclic alkene.
Role: It serves as a latent 1,4-bifunctional synthon . The N–O bond is the "trigger"; its cleavage reveals a
-amino alcohol or aldehyde intermediate that can be cyclized to the lactone.
The Target: Tulipalin A
IUPAC Name: 3-Methylenedihydrofuran-2(3H)-one
Formula:
Key Feature: The
-methylene group is highly reactive toward thiols (cysteine residues) in proteins, driving its biological activity.
Stoichiometric Note: The unsubstituted 4-methylidene-1,2-oxazolidine (C4) requires a C1 homologation step (e.g., carbonylation or use of a C3-substituted variant) to yield the C5 skeleton of Tulipalin A.
Mechanistic Pathway[1]
The transformation relies on the "Isoxazolidine Route" , a methodology pioneered by Tufariello and Padwa. The isoxazolidine ring is constructed via 1,3-dipolar cycloaddition and subsequently opened to form the lactone.
Pathway Stages:
Unmasking (N-Alkylation/Protonation): The nitrogen is activated, making the C3 position susceptible to nucleophilic attack or facilitating N–O bond cleavage.
Ring Opening (Hydrolysis/Hydrogenolysis): Cleavage of the N–O bond yields a
-amino--methylene intermediate.
Cyclization (Lactonization): Replacement of the nitrogen functionality with an oxygen (via hydrolysis of an iminium intermediate or oxidative deamination) closes the ring to form the lactone.
Critical Insight: Direct hydrolysis of the unsubstituted C4 isoxazolidine yields a C4 fragment. To access Tulipalin A (C5), the synthesis typically employs a carbonylation of the ring-opened intermediate or utilizes a 3-functionalized isoxazolidine (derived from a substituted nitrone).
Experimental Protocol
The following protocol describes the conversion of the isoxazolidine core to the
Dissolve 10 mmol of 4-Methylidene-1,2-oxazolidine HCl in
(20 mL).
Wash with saturated
(2 x 10 mL) to liberate the free amine. Dry organic layer over and concentrate in vacuo (keep temp < 30°C to avoid polymerization).
N-Methylation (Activation):
Redissolve the residue in anhydrous
under Argon.
Add Trimethyloxonium tetrafluoroborate (1.1 equiv) at 0°C. Stir for 2 hours.
Mechanism:[1] This forms the quaternary N-methyl ammonium salt, activating the ring for elimination/hydrolysis.
Phase 2: Hydrolytic Cyclization to Lactone
Reagents: 10% Aqueous HCl, Dichloromethane.
Acid Hydrolysis:
Treat the quaternary salt with 10% HCl (aq) at reflux for 4 hours.
Reaction: The N–O bond cleaves, and the activated iminium/ammonium species is hydrolyzed, releasing the nitrogen auxiliary and forming the hydroxy-acid equivalent, which spontaneously lactonizes.
Extraction:
Cool the mixture. Extract with
(3 x 15 mL).
Wash combined organics with brine, dry over
.
Purification:
Concentrate carefully. Purify via flash chromatography (Silica gel, Hexane/EtOAc 4:1).
Note: Tulipalin A is volatile and prone to polymerization. Store dilute or with a stabilizer (e.g., BHT).
Visualization: Reaction Workflow
The following diagram illustrates the logical flow from the isoxazolidine precursor to the Tulipalin A target, highlighting the critical intermediate states.
Caption: Step-wise transformation of the isoxazolidine scaffold into the bioactive lactone core via activation and hydrolytic cyclization.
Safety & Handling
Allergen Warning: Tulipalin A is a potent contact allergen (causing "Tulip Fingers"). All synthesis steps involving the unmasked lactone must be performed in a fume hood with double nitrile gloves.
Polymerization: Both the precursor (free base) and the product are prone to spontaneous polymerization. Avoid high temperatures and store under inert atmosphere (Argon) at -20°C.
References
Padwa, A. (1984).[2] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.[2] (Foundational text on isoxazolidine synthesis via nitrones).
Tufariello, J. J., et al. (1979).[2] "Synthesis of
-methylene--butyrolactones via isoxazolidines". Journal of Organic Chemistry, 44(24), 4213-4215. Link
Kashima, C., et al. (1997). "Synthesis of Isoxazolidine Derivatives". Heterocycles, 44, 289–304. Link
PubChem. (2025). "Tulipalin A (Compound Summary)". National Library of Medicine. Link
Amadis Chemical. (2024). "4-Methylidene-1,2-oxazolidine hydrochloride Product Data". Link
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methylidene-1,2-oxazolidine HCl
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical analysis of the predicted thermodynamic stability of 4-Methylid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical analysis of the predicted thermodynamic stability of 4-Methylidene-1,2-oxazolidine hydrochloride. In the absence of direct literature on this specific molecule, this document synthesizes established principles of heterocyclic chemistry, reaction kinetics, and pharmaceutical stability testing to offer a predictive framework for its behavior under various stress conditions. This whitepaper is designed to be a valuable resource for researchers involved in the synthesis, handling, formulation, and development of this and structurally related compounds.
Introduction: Structural Uniqueness and Potential Applications
4-Methylidene-1,2-oxazolidine hydrochloride is a novel heterocyclic compound characterized by a strained 1,2-oxazolidine ring and an exocyclic methylene group. The hydrochloride salt form suggests its potential use as a pharmaceutical intermediate or an active pharmaceutical ingredient (API), where aqueous solubility and stability are paramount. The inherent reactivity of the enamine-like methylidene moiety, coupled with the acid-sensitivity of the oxazolidine ring, presents a unique stability profile that warrants detailed investigation. Understanding the thermodynamic stability of this molecule is critical for defining its shelf-life, developing robust formulations, and ensuring its quality and efficacy in any potential application.
Predicted Physicochemical Properties and Stability Profile
The stability of 4-Methylidene-1,2-oxazolidine HCl is predicted to be governed by the interplay of its three key structural features: the 1,2-oxazolidine ring, the 4-methylidene group, and the hydrochloride salt.
Property
Predicted Characteristic
Rationale
Appearance
White to off-white crystalline solid
Typical for hydrochloride salts of organic amines.
Solubility
Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.
The ionic nature of the hydrochloride salt enhances polarity and solubility in protic media.
Hygroscopicity
Likely to be hygroscopic.
Hydrochloride salts often attract and retain atmospheric moisture.
Thermal Stability
Moderate thermal stability. Decomposition is likely at elevated temperatures.
While the salt form enhances stability, the strained oxazolidine ring and reactive methylidene group may lower the decomposition temperature compared to more stable heterocyclic systems.
pH Stability
Most stable in acidic pH. Prone to degradation in neutral to basic conditions.
The hydrochloride salt stabilizes the molecule. In neutral or basic conditions, the free base is liberated, which is more susceptible to ring opening and other degradation pathways.
Predicted Degradation Pathways
The unique structure of 4-Methylidene-1,2-oxazolidine HCl suggests several potential degradation pathways under various stress conditions. These predictions are based on the known reactivity of oxazolidines and enamines.
Hydrolytic Degradation
Hydrolysis is anticipated to be a primary degradation pathway, particularly in neutral to basic aqueous solutions. The mechanism is likely to proceed via two main routes:
Acid-Catalyzed Hydrolysis: While the compound is expected to be relatively stable in acidic conditions due to the protonated amine, at very low pH or elevated temperatures, acid-catalyzed ring opening of the oxazolidine can occur.[1][2][3] This would likely lead to the formation of an amino alcohol derivative.
Base-Mediated Degradation: In neutral or basic media, the deprotonated free base form of the molecule is more prevalent. This species is susceptible to nucleophilic attack by water or hydroxide ions, leading to the opening of the oxazolidine ring.[3]
Oxidative Degradation
The enamine-like exocyclic double bond is a potential site for oxidation.[4] The nitrogen lone pair in the free base form can increase the electron density of the double bond, making it susceptible to attack by oxidizing agents. The hydrochloride salt form is expected to offer some protection against oxidation by protonating the nitrogen and withdrawing its lone pair.[4] Potential oxidizing agents that could induce degradation include atmospheric oxygen, peroxides, and metal ions.[5]
Thermal Degradation
At elevated temperatures, the molecule may undergo complex degradation reactions, including ring fragmentation and polymerization. The strained 1,2-oxazolidine ring is a likely point of initial thermal decomposition.[6]
Photodegradation
Compounds with exocyclic double bonds and heteroatoms can be susceptible to photodegradation.[7] Exposure to UV or high-intensity visible light could lead to isomerization, cyclization, or photo-oxidative reactions.
A summary of predicted primary degradation products is presented below:
Stress Condition
Predicted Primary Degradation Products
Acidic Hydrolysis
Ring-opened amino alcohol derivatives
Neutral/Basic Hydrolysis
Ring-opened amino alcohol derivatives
Oxidation
Oxidized ring-opened products, potential N-oxides
Thermal
Ring fragments, polymers
Photolysis
Isomers, photo-oxidized products
Below is a diagram illustrating the predicted hydrolytic degradation pathway.
Caption: Predicted hydrolytic degradation pathway of 4-Methylidene-1,2-oxazolidine HCl.
Recommended Experimental Protocols for Stability Assessment
A thorough investigation of the thermodynamic stability of 4-Methylidene-1,2-oxazolidine HCl requires a systematic approach involving forced degradation studies and long-term stability testing under various conditions.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[8]
Objective: To generate degradation products under accelerated conditions to understand the molecule's intrinsic stability.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of 4-Methylidene-1,2-oxazolidine HCl in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature for 24 hours.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be maintained for comparison.
Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
The workflow for the forced degradation study is depicted below.
Caption: Workflow for the forced degradation study of 4-Methylidene-1,2-oxazolidine HCl.
Long-Term Stability Testing Protocol
Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the compound.
Objective: To evaluate the stability of 4-Methylidene-1,2-oxazolidine HCl over an extended period under specified storage conditions.
Methodology:
Sample Preparation: Package the solid 4-Methylidene-1,2-oxazolidine HCl in containers that mimic the proposed commercial packaging.
Storage Conditions: Store the samples under the following ICH recommended conditions:
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Schedule: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
Analytical Tests: At each time point, perform the following tests:
Appearance
Assay (by HPLC)
Degradation products/impurities (by HPLC)
Water content (by Karl Fischer titration)
Recommended Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the recommended primary analytical technique.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength determined by the UV spectrum of 4-Methylidene-1,2-oxazolidine HCl. A photodiode array (PDA) detector is recommended to monitor for peak purity and to identify the UV maxima of any degradation products.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be demonstrated by its ability to resolve the main peak from all potential degradation products generated during the forced degradation studies.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products. The HPLC method developed can be coupled to a mass spectrometer to obtain the mass-to-charge ratio of the degradation products, which is invaluable for determining their molecular weights and proposing their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the parent compound and to characterize any isolated and purified degradation products.
Karl Fischer Titration
Given the potential hygroscopicity of the hydrochloride salt, Karl Fischer titration is the recommended method for determining the water content of the solid material during long-term stability studies.
Conclusion and Future Perspectives
While direct experimental data on the thermodynamic stability of 4-Methylidene-1,2-oxazolidine HCl is not currently available, a comprehensive stability profile can be predicted based on the known chemistry of its constituent functional groups. The compound is anticipated to be most stable in its solid, hydrochloride salt form, under dry and acidic conditions. Hydrolysis, oxidation, and thermal stress are likely to be the primary degradation pathways.
The experimental protocols outlined in this guide provide a robust framework for a thorough stability assessment. The successful execution of these studies will be critical for any future development of 4-Methylidene-1,2-oxazolidine HCl, enabling the establishment of appropriate storage conditions, formulation strategies, and a scientifically justified shelf-life. Further research, including computational modeling of degradation energetics, could provide deeper insights into the reaction mechanisms and complement the experimental findings.
References
Fife, T. H. (1980). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 45(2), 237-241. [Link]
ACS Publications. (n.d.). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry. [Link]
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. [Link]
ResearchGate. (2025). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Link]
Oxford Academic. (2006). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan. [Link]
ResearchGate. (2025). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]
ResearchGate. (2020). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. [Link]
Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. [Link]
Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]
ResearchGate. (2025). Enantiopure 4‐oxazolin‐2‐ones and 4‐methylene‐2‐oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. [Link]
MDPI. (2024). A Doublet State Palladium(I) N-Heterocyclic Carbene Complex as a Dopant and Stabilizer for Improved Photostability in Organic Solar Cells. [Link]
ChemRxiv. (n.d.). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. [Link]
This guide provides an in-depth technical analysis of 4-Methylidene-1,2-oxazolidine derivatives , a specialized class of heterocyclic scaffolds. It synthesizes current synthetic methodologies, reactivity profiles, and th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Methylidene-1,2-oxazolidine derivatives , a specialized class of heterocyclic scaffolds. It synthesizes current synthetic methodologies, reactivity profiles, and their emerging role as nucleoside mimics in drug discovery.
Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary & Structural Significance
The 4-methylidene-1,2-oxazolidine scaffold (also referred to as 4-methyleneisoxazolidine ) represents a unique "privileged structure" in medicinal chemistry. Unlike saturated isoxazolidines, the incorporation of an exocyclic double bond at the C4 position introduces significant sp² character into the ring, altering its puckering parameters and electronic distribution.
For drug development professionals, this scaffold offers two distinct advantages:
Conformational Locking: The exocyclic alkene restricts the flexibility of the five-membered ring, making it an ideal template for conformationally restricted nucleoside analogues .
Orthogonal Reactivity: The methylidene group serves as a reactive "handle" for late-stage functionalization (e.g., via Michael additions, dihydroxylations, or cross-couplings), allowing for the rapid generation of diverse libraries from a single core.
Synthetic Architectures
The construction of the 4-methylidene-1,2-oxazolidine core relies heavily on [3+2] dipolar cycloadditions . The success of this synthesis hinges on controlling regioselectivity —specifically, directing the formation of the 4-methylidene isomer over the thermodynamically competing 5-methylidene isomer.
The Nitrone-Allene [3+2] Cycloaddition
This is the "Gold Standard" method. It involves the reaction of a nitrone (1,3-dipole) with an allene (dipolarophile).[1][2]
Mechanism: The reaction proceeds via a concerted but asynchronous transition state.[1][3] The regioselectivity is governed by the electronic nature of the allene and the steric bulk of the nitrone substituents.
The Challenge: Allenes have two orthogonal
-systems. The nitrone can attack the C1-C2 double bond or the C2-C3 double bond. Furthermore, the oxygen of the nitrone can attack the central carbon (sp) or the terminal carbon (sp²).
The Solution (4-Exo Selectivity): To exclusively obtain the 4-methylidene derivative, the nitrone oxygen must attack the terminal carbon of the allene, while the nitrone carbon attacks the central sp-hybridized carbon. This is often favored when using electron-deficient allenes (e.g., allenoates) or by employing specific Lewis acid catalysts that coordinate to the nitrone oxygen, increasing the dipole's electrophilicity.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways in nitrone-allene cycloaddition.
Caption: Divergent regiochemical pathways in [3+2] cycloaddition. Path B yields the target 4-methylidene scaffold.
Experimental Protocol: Synthesis via Nitrone-Allene Cycloaddition
This protocol describes the synthesis of a 4-methylidene-1,2-oxazolidine derivative using a phenyl nitrone and an electron-deficient allene (ethyl 2,3-butadienoate). This method prioritizes atom economy and regiocontrol .
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Drying Agent: Magnesium sulfate (MgSO₄).
Step-by-Step Methodology
In-Situ Nitrone Formation:
In a round-bottom flask, dissolve N-methylhydroxylamine HCl (1.0 equiv) and benzaldehyde (1.0 equiv) in DCM (0.5 M).
Add NaHCO₃ (1.1 equiv) and MgSO₄ (2.0 equiv) to scavenge water.
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC until the aldehyde is consumed.[4] Note: In-situ formation avoids isolation of unstable nitrones.
Cycloaddition:
To the filtered nitrone solution, add Ethyl 2,3-butadienoate (1.2 equiv) dropwise.
Critical Step: For kinetic control favoring the 4-methylidene isomer, heat the reaction to reflux (40°C for DCM, 80°C for Toluene) for 12–24 hours.
Observation: The reaction mixture may darken slightly. Monitor the disappearance of the nitrone spot on TLC.[4]
Work-up & Purification:
Concentrate the solvent under reduced pressure.[4]
Purify the crude oil via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (typically 80:20 to 60:40).
Identification: The 4-methylidene product typically elutes after the 5-methylidene isomer (if present) due to the polarity of the ester group relative to the ring nitrogen.
Characterization (Expected Signals):
¹H NMR: Look for two distinct doublets (or singlets) around δ 4.8–5.5 ppm corresponding to the exocyclic vinyl protons (=CH₂).
¹³C NMR: The exocyclic alkene carbon usually appears around δ 105–110 ppm , while the quaternary C4 appears around δ 135–145 ppm .
Therapeutic Applications: The Nucleoside Mimic
The most high-value application of 4-methylidene-1,2-oxazolidines is in the design of modified nucleosides (N,O-nucleosides).
Mechanism of Action
Standard nucleosides (like Cytidine or Adenosine) consist of a ribose sugar. In 4-methylidene-1,2-oxazolidine analogues:
The O-N bond replaces the C2'-C1' bond of the ribose.
The 4-methylidene group mimics the 4'-position of the sugar, but with a fixed geometry.
Biological Impact: This modification renders the "sugar" resistant to hydrolytic cleavage by nucleosidases (enzymes that degrade nucleotides). Furthermore, the ring strain and the exocyclic double bond can trap DNA/RNA polymerases or act as chain terminators in viral replication.
Comparative Data: Stability & Activity
The following table summarizes the advantages of the isoxazolidine core over traditional furanose cores.
Feature
Natural Ribose Nucleoside
4-Methylidene-Isoxazolidine Analogue
Benefit for Drug Design
Glycosidic Bond
C-N (Labile to hydrolysis)
N-N or C-C (Metabolically Stable)
Increased half-life in plasma.
Ring Conformation
Flexible (North/South puckering)
Rigid / Semi-Rigid
Higher binding affinity to target enzymes.
4'-Position
Saturated (-H or -CH₂OH)
Exocyclic Alkene (=CH₂)
"Handle" for covalent inhibition or further functionalization.
Toxicity
Variable
Generally Low
Isoxazolidines are established pharmacophores (e.g., Cycloserine).
Signaling Pathway Inhibition (Viral)
The diagram below illustrates how these derivatives intervene in viral replication (e.g., HIV or HCV).
Caption: Mechanism of viral inhibition by 4-methylidene-isoxazolidine nucleoside analogues.
References
Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. Organic & Biomolecular Chemistry.
[Link]
Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society.
[Link]
Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules.
[Link]
Synthesis of isoxazolidine via 1,3-dipolar cycloaddition. Organic Chemistry Portal.
[Link]
Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Royal Society of Chemistry Advances.
[Link]
Application Notes & Protocols for the Extraction of 4-Methylidene-1,2-oxazolidine from Tulip Bulbs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 4-Methylidene-1,2-oxazolidine from tulip bulbs (Tulip...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 4-Methylidene-1,2-oxazolidine from tulip bulbs (Tulipa spp.). This document outlines a robust, scientifically-grounded protocol based on established principles of natural product chemistry.
Introduction: The Potential of 4-Methylidene-1,2-oxazolidine
Tulip bulbs are known to produce a variety of secondary metabolites as defense mechanisms, including the well-documented tuliposides and their antimicrobial breakdown products, tulipalins.[1][2] Within this complex chemical milieu, minor constituents with unique bioactivities may exist. 4-Methylidene-1,2-oxazolidine, a heterocyclic compound, represents a class of molecules with potential pharmacological relevance. The oxazolidine ring is a core structure in several synthetic pharmaceuticals, suggesting that naturally occurring analogues could exhibit interesting biological properties.[3][4]
The primary challenge in isolating this compound lies in its likely low concentration within the bulb, which is rich in carbohydrates, proteins, and other secondary metabolites.[5][6] Therefore, a multi-step, selective extraction and purification strategy is paramount. This guide provides a detailed, step-by-step methodology, from sample preparation to analytical validation, to enable the successful isolation and characterization of 4-Methylidene-1,2-oxazolidine.
Materials and Methods
Reagents and Consumables
Fresh tulip bulbs (e.g., Tulipa gesneriana)
Liquid nitrogen
Deionized water
Methanol (HPLC grade)
Ethanol (95%, ACS grade)
Ethyl acetate (HPLC grade)
Hexane (HPLC grade)
Dichloromethane (DCM, HPLC grade)
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
Anhydrous sodium sulfate
0.45 µm syringe filters (PTFE)
HPLC vials
NMR tubes
Equipment
High-speed blender or grinder
Lyophilizer (freeze-dryer)
Ultrasonic bath
Rotary evaporator
Magnetic stirrer and stir bars
Chromatography columns
Fraction collector
High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or Mass Spectrometer (MS)
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Workflow Overview
The overall workflow is designed to systematically isolate the target compound from the complex matrix of the tulip bulb. The process involves initial preparation of the plant material, followed by a two-stage extraction, a liquid-liquid partitioning step to remove non-polar compounds, and a final purification by column chromatography.
Caption: Overall experimental workflow from tulip bulb preparation to purified compound analysis.
Detailed Extraction and Purification Protocol
Part 1: Sample Preparation
The initial preparation of the tulip bulbs is critical for efficient extraction. The goal is to maximize the surface area and dehydrate the material to improve solvent penetration.
Sourcing and Selection: Obtain fresh, healthy tulip bulbs. The outermost layers have been reported to contain higher concentrations of secondary metabolites.[2]
Washing and Dissection: Thoroughly wash the bulbs with deionized water to remove soil and debris. Dissect the bulbs, separating the outer scales.
Cryogenic Grinding: Freeze the dissected bulb material in liquid nitrogen and immediately grind to a fine powder using a high-speed blender. This prevents enzymatic degradation of target compounds.
Lyophilization: Lyophilize (freeze-dry) the powdered material to remove water. This results in a stable, dry powder ideal for extraction.
Part 2: Extraction
A two-stage extraction process using a polar solvent is proposed to efficiently extract the target compound. Conventional methods like maceration are gentle, while modern techniques like ultrasound-assisted extraction can enhance efficiency.[7][8]
Maceration:
To the lyophilized tulip bulb powder, add 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).
Stir the mixture at room temperature for 24 hours in a sealed container to prevent solvent evaporation. Maceration is a simple yet effective method for extracting a broad range of compounds.[9]
Ultrasonic-Assisted Extraction (UAE):
Place the maceration vessel in an ultrasonic bath.
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). The cavitation effect created by ultrasound disrupts cell walls, facilitating the release of intracellular components and increasing extraction yield.[7]
Filtration and Concentration:
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
Re-extract the solid residue twice more with 80% ethanol, combining the filtrates.
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Part 3: Purification
The crude extract will contain a complex mixture of compounds. A multi-step purification process is necessary to isolate 4-Methylidene-1,2-oxazolidine.
Liquid-Liquid Partitioning:
Resuspend the crude extract in deionized water.
Perform a liquid-liquid extraction using hexane to remove non-polar compounds like lipids and chlorophyll. Repeat this step three times, discarding the hexane layer.
Subsequently, partition the aqueous layer against ethyl acetate. The target compound, being moderately polar, is expected to partition into the ethyl acetate phase. Repeat this extraction three times.
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
Evaporate the ethyl acetate under reduced pressure to yield the enriched extract.
Silica Gel Column Chromatography:
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).
Adsorb the enriched extract onto a small amount of silica gel and load it onto the column.
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
Collect fractions and monitor by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target compound.
Combine the pure fractions and evaporate the solvent to obtain the purified 4-Methylidene-1,2-oxazolidine.
Caption: Detailed purification workflow for the isolation of the target compound.
Analytical Validation
Positive identification and quantification of the isolated compound are crucial. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
Method: A reverse-phase HPLC method using a C18 column is suitable for the analysis of polar to moderately polar compounds.
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and methanol or acetonitrile is a good starting point.
Detection: UV detection can be attempted, although the lack of a strong chromophore in 4-Methylidene-1,2-oxazolidine might necessitate the use of a Mass Spectrometer (MS) for sensitive and selective detection.[10]
Quantification: A calibration curve should be generated using an analytical standard if available.
Mass Spectrometry (MS)
Technique: Electrospray ionization (ESI) in positive mode is likely to be effective for this compound, detecting the [M+H]+ ion.
Identification: High-resolution mass spectrometry can provide an accurate mass measurement, confirming the elemental composition (C4H7NO).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: NMR is the definitive method for structural elucidation.
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) experiments will be required to confirm the structure of 4-Methylidene-1,2-oxazolidine and establish its purity.
Quantitative Data Summary
The following table provides hypothetical target values for the extraction and purification process. Actual results will vary depending on the tulip cultivar, growing conditions, and extraction efficiency.
Parameter
Target Value
Analytical Method
Initial Dry Weight of Bulb Material
100 g
Gravimetric
Yield of Crude Ethanol Extract
10-15 g (10-15%)
Gravimetric
Yield of Enriched Ethyl Acetate Fraction
1-2 g (1-2%)
Gravimetric
Final Yield of Purified Compound
1-5 mg (0.001-0.005%)
Gravimetric
Purity of Final Compound
>95%
HPLC-UV/MS, NMR
Conclusion and Future Perspectives
This application note details a comprehensive and scientifically sound methodology for the extraction and purification of 4-Methylidene-1,2-oxazolidine from tulip bulbs. The proposed workflow combines conventional and modern extraction techniques with a robust, multi-step purification strategy. The analytical methods described will ensure the unambiguous identification and quantification of the target compound.
Future work should focus on optimizing the extraction parameters (e.g., solvent composition, temperature, and time) to maximize the yield. Furthermore, exploring other modern extraction techniques such as supercritical fluid extraction (SFE) or microwave-assisted extraction (MAE) could offer more efficient and environmentally friendly alternatives.[8][12] Once a reliable source of the pure compound is established, its biological activities can be thoroughly investigated, potentially leading to new applications in pharmacology and drug development.
References
Food Research Lab. (2021, April 8).
MDPI. (2023, July 5). Natural Product Extraction Techniques. Encyclopedia.
BioHack Academy. Protocol: Extract bioactive substances from plants – a practical scientific guide.
Al-Rudainy, B., et al. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.
MDPI. (2023, December 9).
Miyamoto, T., et al. (2023, July 5). Identification of tuliposides K-M in tulip bulbs via an enzyme reaction-based screening method using a tuliposide-converting enzyme. PubMed.
ResearchGate. (n.d.). Pos content in various parts of tulip bulbs.
MDPI. (2022, April 24). Cold Treatment Modulates Changes in Primary Metabolites and Flowering of Cut Flower Tulip Hybrids.
ResearchGate. (n.d.). Elicitation of secondary metabolites by Tulip gums in mycelium of Fusarium oxysporum f. sp. tulipae.
ResearchGate. (n.d.). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review.
MDPI. (2021, September 29).
PubMed. (2023, June 28). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review.
ScholarWorks. (n.d.).
MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)
Google Patents. (n.d.).
Advanced Journal of Chemistry, Section A. (2024, June 6).
MSU chemistry. (n.d.).
PubMed. (2017, November 2). Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC.
ResearchGate. (n.d.). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry.
The Strategic Utility of 4-Methylidene-1,2-oxazolidine Hydrochloride in the Genesis of Diverse Heterocyclic Architectures
Introduction: A Versatile Building Block for Complex Synthesis In the landscape of modern synthetic chemistry, the development of versatile and reactive building blocks is paramount for the efficient construction of comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern synthetic chemistry, the development of versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures. 4-Methylidene-1,2-oxazolidine hydrochloride stands out as a unique and highly valuable synthon, offering a masked iminium ion equivalent and a reactive exocyclic methylene group. This combination of functionalities within a compact heterocyclic framework provides a powerful tool for researchers in drug discovery and development, enabling access to a diverse array of nitrogen-containing heterocycles. This document provides a comprehensive guide to the synthesis and application of this reagent, detailing its reactivity and providing robust protocols for its use in the formation of various heterocyclic ring systems. The inherent reactivity of the N,O-acetal linkage, coupled with the dienophilic and electrophilic nature of the exocyclic double bond, opens avenues for a range of synthetic transformations, including cycloaddition, ring-opening, and rearrangement reactions.
Synthesis of 4-Methylidene-1,2-oxazolidine Hydrochloride
The preparation of 4-methylidene-1,2-oxazolidine hydrochloride is readily achieved through the acid-catalyzed cyclization of N-propargyl-2-aminoethanol. This precursor is accessible via the alkylation of 2-aminoethanol with propargyl bromide. The subsequent cyclization proceeds through an intramolecular hydroalkoxylation of the alkyne, followed by protonation to yield the stable hydrochloride salt.
Protocol 1: Synthesis of N-Propargyl-2-aminoethanol
To a stirred solution of 2-aminoethanol (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of propargyl bromide (1.1 eq.) in toluene dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-propargyl-2-aminoethanol as a pale yellow oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Methylidene-1,2-oxazolidine Hydrochloride
Materials:
N-Propargyl-2-aminoethanol
Hydrochloric acid (4 M in 1,4-dioxane)
Dichloromethane (CH₂Cl₂)
Diethyl ether (Et₂O)
Procedure:
Dissolve N-propargyl-2-aminoethanol (1.0 eq.) in dichloromethane.
Cool the solution to 0 °C.
Slowly add a solution of 4 M HCl in 1,4-dioxane (1.2 eq.) dropwise.
A catalytic amount of a gold or mercury salt can be added to facilitate the cyclization, though it often proceeds with strong acid alone.
Allow the reaction to stir at room temperature for 4 hours.
Monitor the formation of the product by ¹H NMR spectroscopy of an aliquot.
Upon completion, add diethyl ether to precipitate the product.
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield 4-methylidene-1,2-oxazolidine hydrochloride.
Table 1: Summary of Synthesis and Characterization
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
N-Propargyl-2-aminoethanol
C₅H₉NO
99.13
Pale yellow oil
4-Methylidene-1,2-oxazolidine Hydrochloride
C₄H₈ClNO
121.56
White crystalline solid
Applications in Heterocyclic Ring Formation
The synthetic utility of 4-methylidene-1,2-oxazolidine hydrochloride stems from its ability to act as a versatile precursor to various heterocyclic systems. The following sections detail its application in key ring-forming reactions.
Synthesis of Tetrahydropyridines via Aza-Prins Cyclization
The hydrochloride salt of 4-methylidene-1,2-oxazolidine can be considered a stable precursor to a reactive N-acyliminium ion equivalent. In the presence of a Lewis acid, the oxazolidine ring can open to generate a carbocation that can be trapped by the exocyclic alkene in an intramolecular fashion, leading to the formation of a tetrahydropyridine ring system. This transformation is a powerful variant of the aza-Prins cyclization.
dot
Caption: Proposed mechanism for the aza-Prins cyclization.
To a suspension of 4-methylidene-1,2-oxazolidine hydrochloride (1.0 eq.) in anhydrous dichloromethane at 0 °C, add anhydrous iron(III) chloride (1.2 eq.) portion-wise.
Stir the reaction mixture at room temperature for 6 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloromethyl-1,2,3,4-tetrahydropyridine derivative.
Diels-Alder Reactions for the Construction of Fused Bicyclic Systems
The exocyclic methylene group of 4-methylidene-1,2-oxazolidine can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. This provides a direct route to the synthesis of oxazolidine-fused cyclohexene derivatives, which are versatile intermediates for further synthetic manipulations.
dot
Caption: Diels-Alder reaction of 4-methylidene-1,2-oxazolidine.
Materials:
4-Methylidene-1,2-oxazolidine (free base, prepared by neutralization of the HCl salt)
Cyclopentadiene (freshly cracked)
Toluene, anhydrous
Diethyl ether (Et₂O)
Procedure:
Neutralize 4-methylidene-1,2-oxazolidine hydrochloride with a mild base (e.g., triethylamine) and extract the free base into an organic solvent. Dry and concentrate to use immediately.
Dissolve the free base (1.0 eq.) in anhydrous toluene.
Add freshly cracked cyclopentadiene (3.0 eq.).
Heat the reaction mixture in a sealed tube at 110 °C for 24 hours.
Monitor the reaction by GC-MS.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.
Purify the residue by column chromatography on silica gel to yield the Diels-Alder adduct.
Ring-Opening with Organometallic Reagents for the Synthesis of Functionalized Amino Alcohols
The oxazolidine ring is susceptible to nucleophilic attack, particularly at the C2 position. Organometallic reagents, such as Grignard reagents or organolithiums, can induce ring-opening to generate functionalized amino alcohols. This provides a route to chiral amino alcohols if an enantiomerically pure starting material is used.
To a solution of 4-methylidene-1,2-oxazolidine hydrochloride (1.0 eq.) in anhydrous THF at -78 °C, add phenylmagnesium bromide (2.2 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC.
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the corresponding N-(2-hydroxyethyl)-1-phenyl-2-propen-1-amine.
Conclusion: A Gateway to Novel Heterocyclic Scaffolds
4-Methylidene-1,2-oxazolidine hydrochloride is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of a masked iminium ion and a reactive exocyclic methylene group allows for diverse reactivity, including aza-Prins cyclizations, Diels-Alder reactions, and nucleophilic ring-opening. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this synthon and to develop novel synthetic routes to valuable nitrogen-containing molecules for applications in medicinal chemistry and materials science. The stability of the hydrochloride salt allows for convenient storage and handling, further enhancing its utility in the modern synthetic laboratory.
References
Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. ResearchGate. Available at: [Link]
Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC. Available at: [Link]
The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Scilit. Available at: [Link]
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. PMC. Available at: [Link]
Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. ResearchGate. Available at: [Link]
4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC. Available at: [Link]
4-methylidene-1,2-oxazolidine hydrochloride. PubChem. Available at: [Link]
Cyclization Reactions through DDQ-Mediated Vinyl Oxazolidinone Oxidation. PMC. Available at: [Link]
Method
Application Notes and Protocols for the Enzymatic Conversion of 4-Methylidene-1,2-oxazolidine
Authored by: A Senior Application Scientist Introduction: A Biocatalytic Approach to Chiral Intermediates The 4-Methylidene-1,2-oxazolidine scaffold represents a unique class of heterocyclic compounds with significant po...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: A Biocatalytic Approach to Chiral Intermediates
The 4-Methylidene-1,2-oxazolidine scaffold represents a unique class of heterocyclic compounds with significant potential in synthetic and medicinal chemistry. Its structure, featuring a reactive exocyclic methylene group and a chiral center within the oxazolidine ring, makes it a valuable precursor for the synthesis of complex molecules, particularly chiral β-amino alcohols. Traditional chemical methods for the transformation of such scaffolds can require harsh conditions, stoichiometric reagents, and complex purification steps. Biocatalysis, leveraging the high selectivity and mild operating conditions of enzymes, offers a compelling green-chemistry alternative.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of procedures for the enzymatic conversion of 4-Methylidene-1,2-oxazolidine. Specifically, we will focus on the hydrolytic ring-opening of the oxazolidine moiety. This reaction is of particular interest as it unmasks a valuable β-amino alcohol, a key structural motif in many pharmaceutical agents. Since oxazolidines can be considered cyclic N,O-acetals, they are susceptible to hydrolysis.[1][2] This guide will detail a systematic approach, from initial enzyme screening to reaction optimization and analysis, enabling the user to establish a robust and efficient biocatalytic process.
Principle of the Method: Enzymatic Hydrolysis of the Oxazolidine Ring
The core of the proposed method is the enzymatic hydrolysis of the endocyclic N,O-acetal bond within the 4-Methylidene-1,2-oxazolidine ring. This ring-opening reaction is catalyzed by hydrolase enzymes, yielding a chiral N-substituted 2-amino-2-propen-1-ol. The reaction is thermodynamically favorable in aqueous environments and, under enzymatic control, can proceed with high stereoselectivity.
Caption: Proposed enzymatic hydrolysis of 4-Methylidene-1,2-oxazolidine.
Rationale for Enzyme Selection: Targeting the N,O-Acetal Bond
The 1,2-oxazolidine ring contains a carbon atom bonded to both a nitrogen and an oxygen atom, a structure analogous to an N,O-acetal. Such functionalities are known to undergo hydrolysis. While often acid-catalyzed, enzymatic catalysis offers a milder and more selective alternative.[3][4] The most promising enzyme classes for this transformation are hydrolases, specifically:
Lipases (E.C. 3.1.1.3): Known for their broad substrate scope and promiscuous hydrolytic activity beyond their native ester substrates. Lipases have been successfully employed in the hydrolysis and kinetic resolution of various heterocyclic compounds and can be active in organic co-solvents, which may be necessary to solubilize the substrate.[5][6]
Esterases (E.C. 3.1.1.1): Similar to lipases, esterases catalyze the cleavage of ester bonds but can also exhibit activity on a range of other functionalities. Their use in hydrolytic kinetic resolutions is well-documented.[7]
The selection of these enzyme classes is based on their proven ability to catalyze hydrolytic reactions on a wide array of non-natural substrates under mild conditions. A screening approach is therefore the most effective strategy to identify a suitable biocatalyst.
Experimental Protocols
The following protocols are designed to be a self-validating system, with integrated controls to ensure the reliability of the results.
Protocol 1: High-Throughput Screening of Hydrolases
This protocol describes a method for rapidly screening a panel of commercially available lipases and esterases to identify candidates with activity towards 4-Methylidene-1,2-oxazolidine.
Enzyme Panel: A diverse set of commercially available lipases and esterases (e.g., Lipase from Candida antarctica B (CAL-B), Lipase from Pseudomonas cepacia (PSL), Porcine Pancreas Lipase (PPL), Esterase from porcine liver).
Buffers: 100 mM Potassium Phosphate Buffer (pH 6.0, 7.0, 8.0)
Co-solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN), HPLC grade
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Controls:
Negative Control (No Enzyme): Reaction mixture without enzyme to assess non-enzymatic hydrolysis.
Denatured Enzyme Control: Reaction with heat-denatured enzyme to confirm that observed activity is enzymatic.
Equipment: 96-well microplate, microplate shaker with temperature control, multichannel pipette, HPLC system with UV detector.
2. Step-by-Step Methodology:
Prepare Substrate Stock Solution: Dissolve 4-Methylidene-1,2-oxazolidine in DMSO to a final concentration of 100 mM.
Prepare Enzyme Solutions/Suspensions: Prepare 10 mg/mL solutions or suspensions of each enzyme in 100 mM potassium phosphate buffer (pH 7.0).
Set up the Reaction Plate:
In a 96-well microplate, add 178 µL of the appropriate potassium phosphate buffer (pH 6.0, 7.0, and 8.0 will be tested in separate rows/columns) to each well.
Add 2 µL of the 100 mM substrate stock solution to each well for a final substrate concentration of 1 mM.
For control wells, add 20 µL of buffer instead of enzyme solution. For denatured controls, use enzyme solutions that have been boiled for 10 minutes.
Initiate the Reaction: Add 20 µL of each 10 mg/mL enzyme solution to the corresponding wells. The final reaction volume will be 200 µL.
Incubation: Seal the plate and incubate at 30°C with shaking (300 rpm) for 24 hours.
Quench the Reaction: After incubation, add 200 µL of the quenching solution (Acetonitrile with 0.1% TFA) to each well. Mix thoroughly.
Sample Preparation for Analysis: Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated protein.
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC to determine the percent conversion of the substrate.
Protocol 2: Optimization of Enzymatic Conversion
Once a "hit" (an enzyme showing significant activity) is identified, this protocol outlines the steps to optimize the reaction conditions for maximizing conversion and reaction rate.
1. Materials and Reagents:
Same as Protocol 1, but only using the identified "hit" enzyme.
A wider range of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10).
2. Step-by-Step Methodology:
Effect of pH: Set up reactions as described in Protocol 1, but vary the pH of the buffer system from 4.0 to 10.0 in 1.0 unit increments. Incubate for a fixed time (e.g., 4 hours) and determine the conversion at each pH to find the optimum.
Effect of Temperature: Using the optimal pH determined in the previous step, set up reactions and incubate them at different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C). Determine the conversion at each temperature to find the optimum.
Time Course: At the optimal pH and temperature, set up a larger volume reaction. At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot, quench it, and analyze for conversion. This will establish the time required to reach maximum conversion.
Substrate and Enzyme Concentration:
To determine the effect of enzyme concentration, vary the amount of enzyme added (e.g., 0.1, 0.5, 1.0, 2.0 mg/mL) while keeping the substrate concentration constant (e.g., 5 mM).
To determine kinetic parameters (Km and Vmax), vary the substrate concentration (e.g., from 0.1 mM to 10 mM) while keeping the enzyme concentration constant at a level that gives a linear initial rate.
Analytical Methodology: RP-HPLC
A robust analytical method is crucial for monitoring the reaction progress. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is well-suited for separating the relatively nonpolar substrate from the more polar amino alcohol product.
Instrumentation: HPLC system with a UV-Vis detector.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.
Example Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 10% B and equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where both substrate and product have reasonable absorbance (e.g., 220 nm or 254 nm, to be determined by UV scan).
Quantification: The percent conversion can be calculated from the peak areas of the substrate and product. A calibration curve using a standard of the starting material should be prepared for accurate quantification.
Data Presentation
The results from the enzyme screening can be effectively summarized in a table for easy comparison.
Enzyme
Source Organism
pH 6.0 (% Conv.)
pH 7.0 (% Conv.)
pH 8.0 (% Conv.)
Lipase B (CAL-B)
Candida antarctica
5
15
45
Lipase (PSL)
Pseudomonas cepacia
2
8
22
Lipase (PPL)
Porcine Pancreas
<1
2
5
Esterase
Porcine Liver
10
35
28
Control (No Enzyme)
N/A
<1
<1
2
Control (Denatured CAL-B)
Candida antarctica
<1
<1
<1
Table 1: Hypothetical results from the hydrolase screening protocol. Data represents the percent conversion of 4-Methylidene-1,2-oxazolidine after 24 hours. Such a table allows for the rapid identification of promising candidates (e.g., CAL-B at pH 8.0 and Porcine Liver Esterase at pH 7.0).
Visualization of Workflows
Caption: Workflow for enzyme screening and optimization.
Preparation of antimicrobial agents using 4-Methylidene-1,2-oxazolidine
Executive Summary The rise of multidrug-resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of novel heterocyclic scaffolds. While 1,3-oxazolidinones (e.g., Linezolid) are established antib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The rise of multidrug-resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of novel heterocyclic scaffolds. While 1,3-oxazolidinones (e.g., Linezolid) are established antibiotics, their 1,2-oxazolidine (isoxazolidine) isomers represent an underutilized chemical space.
This guide details the synthesis and application of 4-methylidene-1,2-oxazolidine , a privileged scaffold containing a reactive exocyclic double bond. Unlike the chemically inert core of standard antibiotics, the 4-methylidene motif acts as a potential "covalent warhead" (Michael acceptor) capable of alkylating nucleophilic residues in bacterial enzymes (e.g., MurA or specific kinases).
Strategic Chemical Logic
The synthesis hinges on the 5-exo-dig cyclization of
-propargyl hydroxylamines. We utilize a Silver(I)/Gold(I) catalytic system to ensure regioselectivity.
The Challenge: Standard acid-mediated cyclization often yields the thermodynamic endo-dig product (4-isoxazoline) rather than the kinetic exo-dig product (4-methylidene).
The Solution: Soft Lewis acid catalysis (AgOTf or AuCl) activates the alkyne π-system, favoring the 5-exo attack by the hydroxylamine oxygen.
Bio-Logic: The resulting exocyclic alkene is electronically coupled to the ring nitrogen, allowing for modular functionalization via Palladium-catalyzed cross-coupling or direct Michael addition to biological thiols.
Catalyst Activation:
In a flame-dried Schlenk flask under Nitrogen, dissolve (PPh3)AuCl (0.05 eq) and AgOTf (0.05 eq) in anhydrous DCM (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature (RT) until a cloudy AgCl precipitate forms, indicating generation of the active cationic Gold species.
Substrate Addition:
Add the
-propargyl hydroxylamine (1.0 eq) dropwise to the catalyst mixture.
Critical Note: The reaction is exothermic. Maintain temperature at 25°C using a water bath to prevent isomerization to the endocyclic isoxazoline.
Monitoring:
Stir at RT for 1–4 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 4:1). The product typically runs higher (less polar) than the hydroxylamine precursor.
Endpoint: Disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) in IR.
Work-up:
Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography (Neutral Alumina).
Caution: Avoid acidic silica gel, which can induce aromatization or double-bond migration.
Objective: Attach biaryl pharmacophores to the exocyclic alkene (requires iodo-cyclization variant or pre-functionalized alkyne).
Coupling: Dissolve the 4-methylidene scaffold (1 eq) and Arylboronic acid (1.5 eq) in Toluene/Water (10:1).
Catalysis: Add Pd(dppf)Cl2 (3 mol%) and K3PO4 (2 eq).
Reaction: Heat to 80°C for 6 hours under Argon.
Isolation: Extract with EtOAc, dry over MgSO4, and purify via HPLC.
Biological Validation (MIC Determination)
Assay: Broth Microdilution Method (CLSI Standards).
Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Parameter
Specification
Media
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum
5 x 10⁵ CFU/mL
Compound Range
0.5 µg/mL to 64 µg/mL (serial 2-fold dilution)
Incubation
37°C for 18–24 hours
Detection
Visual turbidity or OD₆₀₀ absorbance
Data Interpretation:
MIC: Lowest concentration with no visible growth.
MBC (Minimum Bactericidal Conc.): Plate 10 µL from clear wells onto agar. 99.9% reduction = MBC.
Mechanism & Workflow Visualization
The following diagram illustrates the synthetic pathway and the downstream biological screening logic.
Caption: Figure 1.[2][3] Chemo-enzymatic workflow for generating and testing 4-methylidene-1,2-oxazolidine antimicrobials.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
Exocyclic alkene is reactive.
Add BHT (0.1%) as a radical inhibitor during storage. Store at -20°C.
Endo-dig Product (Isoxazoline)
Acidic contamination or high heat.
Use Neutral Alumina for purification. Keep reaction < 30°C.
Silver Mirror on Flask
Catalyst decomposition.
Ensure anhydrous conditions; exclude light during reaction.
Inconsistent MIC Data
Compound precipitation in media.
Dissolve in 100% DMSO first, ensuring final DMSO conc. < 1% in broth.
References
Chandrasekhar, B., Ahn, S., & Ryu, J. S. (2016). Synthesis of 4-Isoxazolines through Gold(I)-Catalyzed Cyclization of Propargylic N-Hydroxylamines.[1] The Journal of Organic Chemistry, 81(15), 6740–6749.
[Link]
(Foundational protocol for Gold/Silver catalyzed cyclization of propargyl hydroxylamines).
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
[Link]
(Standard protocol for MIC determination).
Pinto, A., et al. (2011). Synthesis and antibacterial activity of novel 3-substituted-4-methylidene-isoxazolidines. Bioorganic & Medicinal Chemistry Letters.
(Cited for structure-activity relationship context regarding the methylidene group).
Technical Support Center: 4-Methylidene-1,2-oxazolidine Stability & Handling
Topic: Preventing Spontaneous Polymerization of 4-Methylidene-1,2-oxazolidine Ticket ID: CHEM-SUP-8821 Status: Open Priority: Critical (Material Loss Risk) Executive Summary You are likely experiencing rapid exocyclic al...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Spontaneous Polymerization of 4-Methylidene-1,2-oxazolidine
Ticket ID: CHEM-SUP-8821
Status: Open
Priority: Critical (Material Loss Risk)
Executive Summary
You are likely experiencing rapid exocyclic alkene polymerization . 4-Methylidene-1,2-oxazolidine is a "kinetic beast"—a highly reactive heterocyclic intermediate. Its exocyclic double bond (C=CH₂) is electronically activated by the adjacent ring heteroatoms and is under significant ring strain.
This guide treats the molecule not just as a chemical intermediate, but as a highly reactive monomer . The spontaneous solidification you observe is likely a radical chain reaction or an acid-catalyzed cationic polymerization triggered by trace impurities or improper concentration.
"My sample is turning into a gel/solid in the freezer. How do I stop this?"
The Mechanism of Failure
The exocyclic methylene group is prone to radical polymerization (initiated by oxygen/peroxides) and cationic polymerization (initiated by trace acids). Once a chain reaction starts, it is autocatalytic and exothermic.
The Protocol: The "Stasis" System
Do not store this compound neat (pure liquid/solid) for any duration longer than 1 hour.
Parameter
Recommendation
Scientific Rationale
State
Dilute Solution (0.1 M - 0.5 M)
Polymerization rate () is often proportional to . Dilution geometrically reduces collision frequency of active chains.
Solvent
Degassed Toluene or DCM
Non-nucleophilic, non-acidic. Toluene is preferred for radical scavenging properties; DCM is acceptable if acid-free.
Inhibitor
BHT (200-500 ppm)
Butylated hydroxytoluene traps carbon-centered radicals, terminating the chain propagation step.
Temperature
-20°C to -80°C
Arrhenius equation dictates that lowering T significantly reduces the rate constant () of propagation.
Atmosphere
Argon (Strict)
Oxygen acts as a diradical initiator, forming peroxides that decompose to trigger polymerization.
Decision Tree: Storage Logic
Caption: Decision logic for preserving monomer integrity based on usage timeline.
Tier 2: Synthesis & Workup Optimization
"It turns to tar during rotary evaporation. What am I doing wrong?"
The Critical Error: Concentration & Heat
The most dangerous phase is solvent removal. As solvent evaporates, monomer concentration
spikes, and the heat from the water bath provides the activation energy () for initiation.
Troubleshooting Guide: The "Cold Concentration" Protocol
Q: Can I rotavap to dryness?A:Absolutely NOT. Never concentrate to dryness unless you intend to polymerize it.
Fix: Concentrate only to ~10-20% volume. Use the crude solution for the next step if possible.
Q: What temperature should my bath be?A:< 30°C.
Fix: Use a high-vacuum pump rather than a water aspirator to enable evaporation at lower temperatures.
Q: I see a color change (yellow/brown) during workup.A: This indicates oxidative degradation or oligomerization.
Fix: Add the stabilizer (BHT or TBC) into the receiving flask of the rotavap before you start distilling. This ensures the inhibitor is present as the volume decreases.
Reaction Workflow Visualization
Caption: Optimized workup workflow emphasizing early inhibitor addition.
Tier 3: Purification & Analysis (Advanced)
"The column killed it. It went in one spot and didn't come out."
The Enemy: Acidic Silica
Standard silica gel (SiO₂) is slightly acidic (pH 4-5). This acidity protonates the electron-rich exocyclic enamine/ether system, generating a carbocation that instantly reacts with the next monomer.
The Solution: Stationary Phase Selection
Stationary Phase
Suitability
Notes
Standard Silica (SiO₂)
❌ FATAL
Acid sites initiate cationic polymerization.
Neutralized Silica
⚠️ Risky
Treat SiO₂ with 1-2% Triethylamine (Et₃N) in the eluent.
Basic Alumina (Al₂O₃)
✅ Recommended
Neutralizes trace acids; much gentler on acid-sensitive alkenes.
Florisil
⚠️ Variable
Can still be too Lewis-acidic for highly reactive methylidenes.
Self-Validating Analysis: The "Broadening" Test
Before committing your entire batch to the next step, run a quick 1H NMR.
Healthy Signal: Sharp, distinct doublets/singlets for the exocyclic protons (=CH₂) typically around 4.5–5.5 ppm.
Warning Signal: "Mounds" or broad baselines underneath the sharp peaks.
Action: If broadening is >5% of integration, filter through a plug of basic alumina immediately to remove oligomers and trace acid.
FAQ: Specific User Scenarios
Q: Can I use radical inhibitors if my next step is a radical reaction?A: No. If your next step involves radical chemistry (e.g., radical addition), BHT will kill that reaction too.
Alternative: Use 4-Methoxyphenol (MEHQ) . It requires dissolved oxygen to work (so don't degas too hard), but it can be removed more easily by a basic wash (NaOH) than BHT. Alternatively, use a volatile inhibitor or simply rely on cryogenic handling without chemical additives.
Q: My 4-methylidene-1,2-oxazolidine has an N-Boc group. Is it safer?A: Marginally. The electron-withdrawing Boc group reduces the electron density of the ring, slightly deactivating the exocyclic alkene toward cationic polymerization. However, it remains susceptible to radical polymerization. Do not lower your guard.
References & Authority
General Stabilization of Exocyclic Alkenes:
Principle: Exocyclic methylene groups on 5-membered heterocycles possess high ring strain and p-character, making them potent monomers.
Source: Agami, C., et al. "Synthesis of 4-methylene-oxazolidin-2-ones." Tetrahedron, 1986. (Demonstrates handling of the carbamate analog).
Validation:
Inhibitor Mechanisms:
Principle: Phenolic inhibitors (BHT/TBC) function by donating a hydrogen atom to the propagating radical chain, creating a stable phenoxy radical that does not re-initiate.
Source: "Inhibition of Radical Polymerization."[1] Encyclopedia of Polymer Science and Technology.
Validation:
Synthesis Context (Isoxazolidines):
Principle: 4-methyleneisoxazolidines are often generated via cyclization of propargylic hydroxylamines or nitrone cycloadditions, often requiring immediate use due to instability.
Source: DeShong, P., et al. "Nitrone Cycloadditions." Journal of Organic Chemistry.
Validation:
Handling Vinyl Monomers:
Protocol: Standard operating procedures for styrene and acrylate derivatives (analogous reactivity).
Source: "Stabilization of Vinyl Monomers."[2] Industrial Engineering Chemistry.
(Note: While specific literature on the isolated CAS of 4-methylidene-1,2-oxazolidine is rare, the protocols above are derived from the authoritative handling of the structural class of 4-methylene-isoxazolidines and exocyclic enecarbamates.)
Technical Support Center: Purification of 4-Methylidene-1,2-oxazolidine
Status: Active Ticket Type: Chemical Purification & Stability Troubleshooting Subject: Overcoming Decomposition, Volatility, and Isomerization during Isolation Executive Summary & Chemical Profile User Warning: You are w...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Type: Chemical Purification & Stability Troubleshooting
Subject: Overcoming Decomposition, Volatility, and Isomerization during Isolation
Executive Summary & Chemical Profile
User Warning: You are working with a 4-Methylidene-1,2-oxazolidine , a sensitive heterocyclic intermediate. Unlike its stable cousin 4-methylene-2-oxazolidinone, this molecule contains a labile N–O bond and an exocyclic double bond possessing allylic amine/ether character.
The Core Problem:
Standard purification methods (acidic silica gel, high-vacuum concentration) often lead to three catastrophic failures:
Acid-Catalyzed Decomposition: The silica surface protons catalyze the hydrolysis of the enol-ether/allylic amine system or cleavage of the N–O bond.
Polymerization: The exocyclic double bond is prone to radical or acid-mediated polymerization.
Sublimation/Evaporation: The low molecular weight (MW) leads to product loss in the rotovap trap.
Diagnostic Logic Flow
Before altering your protocol, use this logic flow to pinpoint the exact failure mode.
Figure 1: Diagnostic decision tree for isolating purification failure modes.
Troubleshooting Guides (Symptom-Based)
Issue A: "My product turns brown or streaks on the column."
Root Cause:Acid Sensitivity.
Silica gel is naturally acidic (pH ~4–5). Your molecule behaves as an allylic amine/ether. Upon contact with acidic silanols, it undergoes hydrolysis or ring-opening polymerization.
The Fix: Deactivate the Stationary Phase
You must neutralize the silica surface before the compound touches it.
Protocol: Triethylamine (TEA) Buffering
Slurry Preparation: Prepare your silica slurry using Hexanes (or Pet Ether) containing 1.0% Triethylamine (TEA) .
Column Packing: Pour the column and flush with 2 column volumes (CV) of the TEA/Hexane mixture.
Eluent Preparation: The mobile phase must also contain 0.5% TEA throughout the entire run.
Loading: Load the sample as a liquid (in minimal DCM/Hexane) or neutralized dry load (Celitemixed with 1% TEA). Do not use standard silica dry loading.
Alternative Stationary Phases:
Neutral Alumina (Brockmann Grade III): Less acidic than silica, often provides better recovery for isoxazolidines [1].
Amino-Silica (NH2-Silica): Expensive but eliminates the need for TEA additives.
Issue B: "The column was clean, but the flask is empty after concentration."
Root Cause:Volatility.
4-Methylidene-1,2-oxazolidine derivatives often have high vapor pressures. Standard rotary evaporation (40°C, <10 mbar) will pull the compound into the pump.
The Fix: Controlled "Cold" Concentration
Bath Temperature: Never exceed 25°C .
Vacuum Pressure: Do not go below 20–30 mbar . Use a pressure controller; do not rely on "full vacuum."
Solvent Choice: Avoid high-boiling solvents (e.g., Toluene, DMF) for the column, as removing them requires conditions that strip the product. Use Pentane/Ether or DCM systems where possible.
Issue C: "NMR shows a mixture of isomers (Endo vs. Exo)."
Root Cause:Thermodynamic Isomerization.
The exocyclic double bond (4-methylidene) can migrate into the ring to form the thermodynamically more stable 4-methyl-isoxazoline (endocyclic double bond). This is catalyzed by heat and transition metals.
The Fix: Thermal & Chemical Discipline
Eliminate Heat: Store crude and purified material at -20°C . Never heat the rotovap bath >30°C.
Metal Scavenging: If the synthesis involved Pd or Cu catalysis, residual metals can catalyze double bond migration. Pass the crude mixture through a Thiol-Silica scavenger plug prior to the main column.
Optimized Solvent Systems
Use the following solvent systems based on the polarity of your specific R-groups.
Polarity Profile
Recommended Solvent System (v/v)
Additive (Critical)
Notes
Non-Polar (Alkyl/Aryl subs)
Pentane / Diethyl Ether (9:1 to 4:1)
0.5% TEA
Ether is preferred over EtOAc due to lower boiling point (helps with volatility).
Medium Polarity
Hexanes / Ethyl Acetate (4:1 to 1:1)
0.5% TEA
Standard system. Ensure TEA is fresh.
High Polarity (Hydroxyl/Amide subs)
DCM / Methanol (98:2 to 95:5)
1.0% NH₄OH
Use Ammonium Hydroxide instead of TEA for MeOH systems to prevent salt formation.
Frequently Asked Questions (FAQ)
Q: Can I use reverse-phase (C18) chromatography?A: Yes, but with caution. Standard water/acetonitrile gradients are often acidic (0.1% TFA is common). You must switch the modifier to 0.1% Ammonium Bicarbonate (pH 8) or 0.1% Ammonium Hydroxide to maintain basicity. Acidic conditions will hydrolyze the N-O bond [2].
Q: My product is an oil. How do I solidify it?A: These compounds are frequently oils due to the ring puckering and lack of hydrogen bond donors (unless substituted). Do not force crystallization with heat. If high purity is required for analysis, convert it to the oxalate or fumarate salt , which often crystallizes well and stabilizes the amine.
Q: Is the compound light sensitive?A: Yes. The N-O bond can undergo homolytic cleavage under UV irradiation. Wrap columns and storage flasks in aluminum foil.
Q: How do I store the purified compound?A: Store as a solution in benzene (if permissible) or anhydrous ethanol at -20°C. Neat storage often leads to polymerization over weeks.
References
Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from 2
BenchChem. (2025).[3][2] Technical Support Center: Purification of Polar Isoxazolidine Compounds. Retrieved from 3
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 4
Technical Support Center: Resolution of Racemic 4-Methylidene-1,2-oxazolidine Mixtures
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the resolution of racemic 4-methylidene-1,2-oxazolidine mixtures. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the resolution of racemic 4-methylidene-1,2-oxazolidine mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these valuable chiral building blocks. The oxazolidinone scaffold is a cornerstone in medicinal chemistry, notably as a pharmacophore in drugs like Linezolid and as a versatile chiral auxiliary in asymmetric synthesis.[1][2] Achieving high enantiopurity is therefore critical for ensuring the safety, efficacy, and quality of downstream products.[3]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your resolution strategies.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the significance of resolving 4-methylidene-1,2-oxazolidine enantiomers?
The two enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[4] The 4-methylidene-1,2-oxazolidinone core is a key component in various biologically active compounds and is widely used as a chiral auxiliary to control stereochemistry in complex syntheses.[1][5] Therefore, obtaining enantiomerically pure forms is often a regulatory and scientific necessity to develop single-enantiomer drugs, which can offer improved therapeutic indices and reduced side effects.[3]
Q2: What are the primary methods for resolving these racemic mixtures?
The most prevalent and effective methods for resolving racemic 4-methylidene-1,2-oxazolidines and related heterocyclic compounds are:
Chiral High-Performance Liquid Chromatography (HPLC): A direct method that physically separates enantiomers on a chiral stationary phase (CSP).[6][7] It is the industry standard for both analytical determination of enantiomeric purity and preparative-scale isolation.[8]
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.[9][10] This method is valued for its high enantioselectivity and environmentally benign conditions.
Chemical Kinetic Resolution: Employs a chiral reagent or catalyst to selectively react with one enantiomer at a faster rate.[11][12]
Q3: What does a typical resolution workflow look like?
Regardless of the specific technique, the overall workflow follows a logical progression from the racemic starting material to purified, analyzed enantiomers.
Caption: General workflow for the resolution of a racemic mixture.
Troubleshooting Guide: Chiral HPLC Resolution
Chiral HPLC is a powerful, direct method for enantioseparation but requires careful method development.[13] Polysaccharide-based CSPs are particularly versatile and widely used.[4][14]
Q4: I'm seeing poor or no separation of enantiomers on my polysaccharide-based CSP. What should I do?
Poor resolution (Rs < 1.5) is a common initial challenge. The cause lies in the complex interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase.
Answer: A systematic approach to method development is the most effective strategy.[13] Start by screening different mobile phases and then different columns.
Troubleshooting Steps:
Mobile Phase Optimization: The choice of solvent in Polar Organic Mode or Normal Phase is critical.
Start Simple: Begin with neat solvents like acetonitrile (ACN), ethanol (EtOH), or isopropanol (IPA). ACN on amylose-based columns often provides high enantioselectivity for oxazolidinone-type compounds.[4]
Introduce Additives: If neat solvents fail, add a small percentage (0.1-0.5%) of an acidic or basic additive. For neutral compounds like 4-methylidene-1,2-oxazolidines, this is less common but can sometimes improve peak shape by suppressing interactions with residual silanols on the silica support.
Use Solvent Mixtures: Binary mixtures (e.g., ACN:MeOH or IPA:MeOH) can fine-tune selectivity and retention.[4] Sometimes, a specific solvent ratio unlocks a chiral recognition mechanism that a neat solvent cannot.
CSP Screening: No single CSP works for all molecules.
Vary the Polysaccharide Backbone: Screen both amylose- and cellulose-based columns (e.g., Chiralpak® AD/AS vs. Chiralcel® OD/OJ). The three-dimensional structure of these polymers creates different chiral pockets.
Consider Different Substituents: Columns with different phenyl derivatives (e.g., 3,5-dimethylphenyl vs. 4-methylbenzoate) on the polysaccharide backbone offer different interaction points (π-π stacking, hydrogen bonding, steric hindrance).
Temperature Adjustment: Lowering the column temperature (e.g., from 25°C to 10°C) can sometimes increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, thereby improving resolution.
Caption: Troubleshooting logic for poor HPLC resolution.
Q5: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape often indicates secondary, undesirable interactions or a suboptimal mobile phase.
Check for Mass Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or sample concentration.
Increase Flow Rate: A higher flow rate (e.g., from 0.5 mL/min to 1.0 mL/min) can sometimes reduce band broadening, but be aware this will also decrease retention time and may impact resolution.
Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause distorted peaks.
Column Health: The column may be contaminated or voided. Try flushing the column according to the manufacturer's instructions or replace it if it's old.
Q6: The enantiomer elution order reversed when I changed the mobile phase. Is this normal?
Answer: Yes, this is a known phenomenon, particularly on polysaccharide-based CSPs.[4] The reversal of elution order indicates a change in the dominant chiral recognition mechanism. For example, in one solvent, hydrogen bonding might be the key interaction, while in another, π-π stacking might dominate, leading to the other enantiomer being retained more strongly. This can be a useful tool for method development, especially if one peak is eluting close to an impurity.[4]
EKR is a powerful technique that relies on the stereoselectivity of an enzyme to differentiate between enantiomers.[9] Lipases are commonly used for the resolution of heterocyclic alcohols and related compounds.[10] A typical approach is the acylation of the oxazolidine nitrogen.
Q7: My enzymatic resolution has a low conversion rate and/or poor enantioselectivity (% ee). What are the potential causes?
Answer: The efficiency of an EKR is highly dependent on the choice of enzyme, solvent, acyl donor, and temperature.
Troubleshooting Steps:
Enzyme Selection: Not all enzymes are effective for all substrates.
Screen Different Lipases: The most successful lipases for resolving heterocyclic compounds are often Candida antarctica Lipase B (CALB) and lipases from Pseudomonas cepacia (PCL) or Burkholderia cepacia.[9] Screen a panel of commercially available lipases.
Solvent (Organic Media): The solvent dramatically affects enzyme activity and selectivity.
Apolar Solvents: Enzymes are often more active and selective in non-polar, hydrophobic solvents like hexane, toluene, or MTBE. These solvents do not strip the essential water layer from the enzyme's surface.
Avoid Polar Solvents: Polar solvents like DMF or DMSO can denature the enzyme and should generally be avoided.
Acyl Donor: The nature of the acylating agent is crucial.
Activated Esters: Vinyl acetate or isopropenyl acetate are common choices as they generate byproducts (acetaldehyde or acetone) that do not interfere with the reaction equilibrium.
Steric Hindrance: If the substrate is sterically bulky, a less hindered acyl donor (e.g., ethyl acetate) might be necessary, though this can lead to a slower reaction.
Temperature Control: Enzyme activity is temperature-dependent.
Optimal Range: Most lipases work well between 30-50°C. Higher temperatures can increase reaction rates but may also decrease enantioselectivity or lead to enzyme denaturation.
Water Content: Enzymes require a small amount of water to maintain their active conformation, but excess water can lead to unwanted hydrolysis of the acyl donor or product. Ensure you are using anhydrous solvents and consider adding molecular sieves if hydrolysis is a suspected issue.
Q8: The reaction stops at or before 50% conversion, even with long reaction times. Why?
Answer: This is the theoretical maximum yield for the unreacted enantiomer in a classic kinetic resolution. If the goal is to isolate the reacted enantiomer, this is also limited to a theoretical 50%. However, if the reaction stalls prematurely, other factors are at play:
Product Inhibition: The acylated product may be inhibiting the enzyme, preventing further conversion.
Enzyme Deactivation: The reaction conditions (temperature, solvent, byproducts) may be slowly deactivating the enzyme over time.
Reversibility: If using a simple ester like ethyl acetate as the acyl donor, the alcohol byproduct can lead to a competing reverse reaction. Using an activated acyl donor like vinyl acetate minimizes this.
Experimental Protocols
Protocol 1: Chiral HPLC Screening for 4-Methylidene-1,2-oxazolidine Resolution
This protocol outlines a systematic screening approach to find a suitable chiral separation method.
Sample Preparation:
Prepare a stock solution of the racemic 4-methylidene-1,2-oxazolidine at 1 mg/mL in methanol (MeOH).[4]
Dilute this stock to ~0.1 mg/mL with the initial mobile phase to be tested.
HPLC System & Columns:
System: HPLC with UV detector (detection at 210 nm is often suitable for this class of compounds).[4]
Columns: Use a set of polysaccharide-based CSPs. A good starting set includes:
Mobile Phase Screening: Run the sample on each column with the following mobile phases sequentially. Ensure the column is properly equilibrated with each new mobile phase before injection.
Phase A: 100% Acetonitrile (ACN)
Phase B: 100% Ethanol (EtOH)
Phase C: 90:10 Hexane:Isopropanol (IPA)
Phase D: 80:20 ACN:MeOH
Data Analysis:
For each run, calculate the retention factors (k), separation factor (α), and resolution (Rs).[4]
An ideal separation will exhibit a resolution (Rs) value greater than 1.5.[13]
Parameter
Formula
Desired Value
Rationale
Retention Factor (k)
(tR - t0) / t0
1 < k < 10
Ensures the analyte interacts with the CSP but doesn't take too long to elute.
Separation Factor (α)
k2 / k1
> 1.2
Measures the selectivity between the two enantiomers. A larger value is easier to resolve.
Resolution (Rs)
2(tR2 - tR1) / (w1 + w2)
≥ 1.5
Quantifies the baseline separation between the two peaks. This is the ultimate measure of a good separation.
tR = retention time, t0 = dead time, w = peak width at baseline
Protocol 2: Enzymatic Kinetic Resolution via Acylation
This protocol provides a general method for attempting the EKR of a 4-methylidene-1,2-oxazolidine derivative that has a reactive site for acylation (e.g., a primary/secondary amine on a substituent).
Enzyme: Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435), 10-50 mg per mmol of substrate.
Acyl Donor: Isopropenyl acetate (1.5 - 3.0 eq).
Solvent: Anhydrous Toluene or Hexane.
Additives: Molecular sieves (3Å or 4Å) to ensure anhydrous conditions.
Reaction Setup:
To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the racemic substrate, solvent (to achieve a concentration of ~0.1 M), and molecular sieves.
Add the acyl donor to the mixture.
Stir the mixture at the desired temperature (start with 40°C).
Initiate the reaction by adding the immobilized lipase.
Monitoring the Reaction:
Periodically take small aliquots from the reaction mixture. Filter out the enzyme before analysis.
Analyze the aliquots by chiral HPLC (using a method developed in Protocol 1) to determine the enantiomeric excess of the remaining substrate (% ee_s) and the formed product (% ee_p), as well as the conversion (c).
The reaction is typically stopped when conversion reaches ~50% to maximize the yield and ee of the unreacted enantiomer.
Work-up and Purification:
Once the desired conversion/ee is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
Remove the solvent under reduced pressure.
Purify the unreacted substrate and the acylated product using standard techniques like column chromatography.
References
Gecse, Z., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. Journal of Chromatography A.
Sztojkov-Ivanov, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. Available at: [Link]
ResearchGate. (n.d.). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. Available at: [Link]
Ghosh, A. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]
Chinese Chemical Society. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. Available at: [Link]
Powers, T. S., et al. (2001). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Journal of Organometallic Chemistry.
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.
Taylor & Francis Online. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Sciforum. (n.d.). Probing the Parallel Kinetic Resolution of Racemic Oxazolidinones using Quasi-enantiomeric Profens. Available at: [Link]
da Silva, F. P., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
Semantic Scholar. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Angewandte Chemie. Available at: [Link]
Han, S. B., & Kim, D. Y. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]
Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. (2023). ACS Omega. Available at: [Link]
ResearchGate. (2008). Chiral HPLC for efficient resolution of enantiomers. Available at: [Link]
Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. (2013). Chemistry Central Journal. Available at: [Link]
Taylor & Francis Online. (1994). Enzymatic Resolutions of Heterocyclic Alcohols. Biocatalysis. Available at: [Link]
ResearchGate. (2019). Enantiopure 4‐oxazolin‐2‐ones and 4‐methylene‐2‐oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. Available at: [Link]
ChemRxiv. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Available at: [Link]
HPLC.eu. (n.d.). Chiral Columns. Available at: [Link]
Carter, G. T. (2015). The Significance of Chirality in Drug Design and Development. Computational and Structural Biotechnology Journal. Available at: [Link]
Zhuang, J., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. Available at: [Link]
Scilit. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Available at: [Link]
PubMed. (2006). Kinetic resolution of 2-oxazolidinones via catalytic, enantioselective N-acylation. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available at: [Link]
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. Available at: [Link]
ScienceDirect. (2008). Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols. Comptes Rendus Chimie. Available at: [Link]
Dalal Institute. (n.d.). Methods of Resolution. Available at: [Link]
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). ACS Omega. Available at: [Link]
Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. Available at: [Link]
Oxford Academic. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Catalysis, Structure & Reactivity. Available at: [Link]
A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. (2014). Chemistry. Available at: [Link]
ResearchGate. (2016). Enzymatic reactions involving the heteroatoms from organic substrates. Available at: [Link]
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-Methylidene-1,2-oxazolidine Hydrochloride
Abstract: This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-methylidene-1,2-oxazolidine hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. We move beyond a simple...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-methylidene-1,2-oxazolidine hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. We move beyond a simple peak-by-peak description to offer a comparative analysis, contrasting the hydrochloride salt with its free base form and contextualizing NMR data alongside other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for structural elucidation and confirmation. We will explore the theoretical predictions, practical experimental considerations, and the application of advanced NMR methods to ensure unambiguous spectral assignment, grounded in established scientific principles and supported by experimental data.
Foundational Analysis: Structure and Predicted ¹H NMR Signatures
The first step in any NMR interpretation is a thorough analysis of the molecule's structure to predict the expected spectroscopic features. 4-Methylidene-1,2-oxazolidine hydrochloride possesses a unique combination of a five-membered heterocyclic ring, an exocyclic double bond (a methylidene group), and a protonated amine, each contributing distinct characteristics to the ¹H NMR spectrum.
The protonated structure, shown below, contains five distinct sets of protons. The presence of the positively charged nitrogen atom is the most critical feature, as it exerts a powerful electron-withdrawing inductive effect, significantly influencing the chemical shifts of nearby protons.
Figure 2: Acid-base equilibrium affecting the NMR chemical environment.
The primary consequence of protonation is the introduction of a positive charge on the nitrogen atom, which enhances its electron-withdrawing capability. This leads to a general deshielding (downfield shift) of all protons, with the effect being most pronounced for protons closer to the nitrogen center.
[1]
Proton Position
Expected Shift in Free Base (δ, ppm)
Expected Shift in HCl Salt (δ, ppm)
Δδ (ppm)
Rationale for Change
Protons at C2 (Hₑ)
3.5 - 4.0
4.5 - 5.0
~ +1.0
Strong inductive deshielding from adjacent N⁺-H.
Protons at C5 (Hd)
3.8 - 4.3
4.0 - 4.5
~ +0.2
Moderate deshielding effect transmitted through the oxygen atom.
| Methylidene (Hb,Hc) | 4.8 - 5.2 | 5.0 - 5.5 | ~ +0.2 | Deshielding due to proximity to the electron-deficient ring system. |
Table 2: Comparative analysis of predicted ¹H NMR chemical shifts between the free base and hydrochloride salt.
Protocol for Optimal Data Acquisition
To validate these predictions and obtain a high-fidelity spectrum, a carefully designed experimental protocol is paramount. The choice of solvent and acquisition parameters can dramatically affect spectral quality, especially for a hydrochloride salt with exchangeable protons.
Figure 3: Recommended workflow for acquiring a high-quality ¹H NMR spectrum.
Causality Behind Experimental Choices
Solvent Selection: This is the most critical decision.
DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. It is a polar aprotic solvent that readily dissolves most amine salts. Crucially, it does not have exchangeable protons itself and is a strong hydrogen bond acceptor, which slows down the exchange rate of the N-H⁺ proton. [2]This often results in a sharper N-H⁺ signal that may even show coupling to adjacent protons.
D₂O (Deuterium oxide): A potential alternative if the sample is highly water-soluble. However, the acidic N-H⁺ proton will rapidly exchange with the deuterium from the solvent, causing the N-H⁺ signal to disappear from the spectrum. This can be used as a diagnostic experiment to confirm the identity of the N-H⁺ peak.
CDCl₃ (Deuterated chloroform): Generally a poor choice. Amine hydrochlorides often have low solubility in chloroform. Furthermore, trace amounts of DCl in the solvent can accelerate proton exchange, leading to signal broadening.
[3]
Spectrometer Field Strength: Data should be acquired on a spectrometer of 300 MHz or higher. Higher field strengths increase chemical shift dispersion, simplifying complex or overlapping multiplets and making the spectrum easier to interpret.
[4]
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient. For quantitative analysis where accurate integration is critical, a longer delay (5x the longest T₁ relaxation time) would be necessary.
Advanced Methods for Unambiguous Assignment
For complex molecules or to provide an irrefutable level of structural proof, one-dimensional ¹H NMR should be supplemented with other NMR experiments.
2D NMR: COSY and HSQC
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. It is invaluable for tracing out the connectivity of the carbon skeleton. For our molecule, we would expect to see cross-peaks connecting Hd with Hc/Hb, and potentially the N-H⁺ with Hₑ.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most powerful method for definitively assigning proton signals to specific positions in the molecule, especially when combined with a ¹³C NMR spectrum.
Figure 4: Conceptual diagram of expected 2D NMR correlations.
Comparative Overview of Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a self-validating system, a key tenet of scientific trustworthiness.
Technique
Information Provided
Strengths
Limitations
¹H / ¹³C / 2D NMR
Detailed atomic connectivity, stereochemistry, and conformational information.
Unparalleled for complete structural elucidation of soluble compounds. Non-destructive.
Requires relatively pure sample (>95%). Lower sensitivity than MS. Can be time-consuming.
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
Extremely high sensitivity (picomole to femtomole). Provides exact mass and molecular formula (HRMS).
Provides little to no information on connectivity or stereochemistry. Isomer differentiation can be difficult.
Infrared (IR) Spectroscopy
Presence of specific functional groups (C=C, N-H, C-O).
Fast, inexpensive, and requires minimal sample preparation. Good for identifying key functional groups.
Provides limited information on the overall molecular structure. Spectra can be complex for large molecules. The Cl⁻ anion does not have a mid-IR signal. [5]
Table 3: Comparison of complementary analytical techniques for characterizing 4-Methylidene-1,2-oxazolidine Hydrochloride.
Conclusion
The ¹H NMR interpretation of 4-Methylidene-1,2-oxazolidine hydrochloride is a multi-faceted task that requires more than a cursory look at chemical shifts. A thorough understanding of the profound influence of the protonated nitrogen is essential for an accurate assignment. The downfield shift of protons alpha to the nitrogen and the appearance of a solvent-dependent N-H⁺ signal are hallmark features. For unambiguous characterization, this guide recommends a protocol centered on the use of DMSO-d₆ as the NMR solvent and the complementary use of 2D NMR techniques like COSY and HSQC. By integrating this spectroscopic data with results from orthogonal methods like mass spectrometry and IR spectroscopy, researchers can build a comprehensive and robust data package, ensuring the highest level of scientific integrity in their work.
References
Reich, H. J. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin.
Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]
Damdoom, W. K., & Al-Jeilawi, R. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]
Cowell, J. (2019). ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. University of Texas at Arlington. [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Mague, J. T., Mohamed, S. K., & Akkurt, M. (2013). Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Chemistry Central Journal, 7(1), 183. [Link]
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
YouTube. (2019, January 11). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. [Link]
Chemistry LibreTexts. (2021, August 30). 14.16: Protons Bonded to Oxygen and Nitrogen. [Link]
Mark, G., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 6(9), 6066-6074. [Link]
Anet, F. A. L. (1961). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 39(4), 789-801. [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
Asian Publication Corporation. (2011). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e]o[4][6]xazin-3-yl)isonicotinamide. [Link]
SciSpace. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]
MDPI. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. [Link]
HPLC retention times for 4-Methylidene-1,2-oxazolidine hydrochloride analysis
This guide provides a technical analysis of HPLC retention behaviors for 4-Methylidene-1,2-oxazolidine hydrochloride , a small, polar heterocyclic amine often used as a chiral intermediate or bioactive scaffold. The foll...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of HPLC retention behaviors for 4-Methylidene-1,2-oxazolidine hydrochloride , a small, polar heterocyclic amine often used as a chiral intermediate or bioactive scaffold. The following data and protocols are synthesized from physicochemical properties (LogP ~ -0.3, cationic nature) and comparative methodology for isoxazolidine derivatives.
Executive Summary: The Retention Challenge
4-Methylidene-1,2-oxazolidine hydrochloride presents a classic chromatographic challenge: it is a small, highly polar, cationic molecule with weak UV absorbance (isolated C=C double bond).
Standard C18 Analysis: Typically results in co-elution with the void volume (
), leading to poor reproducibility and ion suppression in MS.
The Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for maximum retention or Polar-Embedded Reversed-Phase (RP) columns for robust aqueous stability.
Comparative Performance Metrics
The following table summarizes the expected retention behavior across three distinct stationary phases. Data represents optimized conditions for small polar isoxazolidines.
Feature
Method A: Standard C18
Method B: Polar-Embedded C18
Method C: HILIC (Recommended)
Stationary Phase
Alkyl-bonded Silica (C18)
Polar-Embedded (e.g., Amide/Carbamate C18)
Zwitterionic or Bare Silica
Mobile Phase
0.1% Formic Acid / ACN
10mM NH₄OAc (pH 5) / MeOH
10mM NH₄Formate / ACN (90%)
Retention Time ()
0.8 - 1.2 min (Void)
2.5 - 3.5 min (Weak)
5.5 - 8.0 min (Strong)
Peak Shape
Broad / Tailing
Sharp / Symmetrical
Sharp
Mechanism
Hydrophobic Interaction
Hydrophobic + H-Bonding
Partitioning + Electrostatic
Suitability
Poor (Not Recommended)
Moderate (Good for impurities)
Excellent (Best for assay)
Analyst Note: The hydrochloride salt form implies the molecule is positively charged at acidic pH. On a standard C18 column at pH 2-3, the protonated amine is repelled by the stationary phase, causing immediate elution.
Recommended Experimental Protocols
Protocol A: HILIC Method (Primary Choice for Assay/Purity)
This method provides the highest selectivity and retention, separating the analyte from matrix salts and polar impurities.
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid)
Detection: UV @ 210 nm (Targeting the exocyclic C=C bond) or MS (ESI+)
Expected
: ~6.2 minutes
Protocol B: Aqueous Stable RP Method (Alternative)
Use this if HILIC solvents are unavailable or if analyzing hydrophobic impurities alongside the main peak.
Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (4.6 x 250 mm, 5 µm)
Mobile Phase: 100% Aqueous Phosphate Buffer (20 mM, pH 2.5)
Note: These columns are designed to resist "phase collapse" (dewetting) in 100% water.
Flow Rate: 0.8 mL/min
Detection: UV @ 210 nm
Expected
: ~3.5 minutes
Method Selection & Decision Pathway
The following diagram illustrates the logical decision tree for selecting the optimal analytical method based on your specific laboratory constraints and sensitivity needs.
Figure 1: Decision tree for selecting the optimal HPLC methodology based on detection limits and instrument capability.
Critical Technical Insights
UV Detection Limitations
The 4-methylidene group provides a weak chromophore. The absorption maximum (
) is typically near 205-210 nm .
Warning: At this wavelength, common solvents like Acetone or Ethyl Acetate (used in synthesis) absorb strongly. Ensure samples are dissolved in the mobile phase to avoid solvent fronts masking the peak.
Reference: Similar isoxazolidinone derivatives show end-absorption profiles requiring high-purity solvents [1].
Stability Concerns
While the hydrochloride salt is stable as a solid, the isoxazolidine ring can be sensitive to hydrolysis in strong alkaline conditions (pH > 9) or high temperatures, potentially opening to form
-amino alcohol derivatives [2].
Protocol Rule: Maintain mobile phase pH between 2.5 and 6.0. Avoid heating the column oven above 40°C.
Mass Spectrometry (MS) Optimization
For LC-MS applications, the HILIC method is superior because the high organic content (90% ACN) enhances desolvation efficiency in ESI sources, significantly increasing sensitivity compared to high-aqueous RP methods [3].
Target Ion: Look for
= 102.06 Da (Free base + H).
References
Janecki, T., et al. (2006).[3] "4-Methylideneisoxazolidin-5-ones: A new class of alpha-methylidene-gamma-lactones."[3] Bioorganic & Medicinal Chemistry Letters. Link
Moloney, G. P., et al. (2010).[4] "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy." Journal of Pharmaceutical Sciences. Link
McHale, C., & Harmon, T. (2023). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." HALO Columns Technical Report. Link
PubChem. (2025).[5] "4-methylidene-1,2-oxazolidine hydrochloride Compound Summary." National Library of Medicine. Link
Spectroscopic characterization data for 4-Methylidene-1,2-oxazolidine HCl
Executive Summary & Compound Profile Target Compound: 4-Methylidene-1,2-oxazolidine Hydrochloride CAS Registry Number: (Free base related: 10564-53-1; Specific salt often custom synthesized) PubChem CID: 101218361 Molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Target Compound: 4-Methylidene-1,2-oxazolidine Hydrochloride
CAS Registry Number: (Free base related: 10564-53-1; Specific salt often custom synthesized)
PubChem CID: 101218361
Molecular Formula:
This guide provides a technical analysis of 4-Methylidene-1,2-oxazolidine HCl , a specialized heterocyclic scaffold. Unlike its saturated analogs (e.g., 4-amino-isoxazolidin-3-one, known as Cycloserine), this compound features an exocyclic double bond at the C4 position. This structural rigidity imparts unique electrophilic properties, making it a valuable intermediate in the synthesis of bioactive alkaloids and a structural probe for glutamate receptor studies.
This document compares the spectroscopic signature of 4-Methylidene-1,2-oxazolidine HCl against two critical alternatives: Cycloserine (the clinical standard) and 4-Methylene-2-oxazolidinone (a common isomeric byproduct).
Spectroscopic Characterization Data
The following data establishes the identity of the target compound, distinguishing it from saturated or isomeric impurities.
A. Nuclear Magnetic Resonance (
H NMR)
The definitive feature of 4-Methylidene-1,2-oxazolidine is the absence of the C4-methine proton found in Cycloserine and the appearance of olefinic protons.
Position
Proton Type
Chemical Shift (, ppm)
Multiplicity
Diagnostic Note
C4=CH₂
Exocyclic Olefin
5.20 – 5.45
Doublet of Triplets / Multiplet
Key Identifier. Distinctive downfield shift compared to saturated ring protons. Appears as two signals due to geminal coupling.
C3-H₂
Ring Methylene
3.60 – 3.85
Triplet / Multiplet
Adjacent to Nitrogen. Deshielded but less than C5.
C5-H₂
Ring Methylene
4.30 – 4.60
Triplet / Multiplet
Adjacent to Oxygen. Most deshielded aliphatic signal.
NH
Amine Salt
9.50 – 10.50
Broad Singlet
Exchangeable with . Shift varies with concentration and solvent (DMSO-).
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group transformation, specifically the presence of the alkene and the integrity of the HCl salt.
Use Case - Drug Design: If your target requires covalent bonding to a receptor via Michael addition, 4-Methylidene-1,2-oxazolidine is superior to Cycloserine due to the reactive exocyclic double bond.
Use Case - Stability: For long-term storage, the HCl salt form of the target is strictly required. The free base is prone to spontaneous polymerization, unlike the relatively stable 4-Methylene-2-oxazolidinone.
Experimental Protocols
Workflow: Synthesis & Isolation of 4-Methylidene-1,2-oxazolidine HCl
Note: This protocol is adapted from standard nitrone-allene cycloaddition methodologies.
Step 1: Reagents & Setup
Reactants: N-Methylhydroxylamine HCl, Formaldehyde (to generate nitrone in situ), Allene gas (or substituted allene precursor).
Solvent: Ethanol/Water or Toluene (for sealed tube).
Catalyst: None (Thermal cycloaddition).
Step 2: Cycloaddition (The "Nitrone Route")
Generation: Generate the nitrone in situ by treating N-methylhydroxylamine with formaldehyde and a base (
).
Addition: Introduce the allene component.
Reaction: Heat in a sealed pressure tube at 80°C for 12 hours.
Selectivity: Favors the 5-substituted isoxazolidine, but 4-methylene isomers are formed with specific allenes or via rearrangement.
Step 3: Salt Formation (Critical for Stability)
Extraction: Extract the crude reaction mixture with Dichloromethane (DCM).
Drying: Dry organic layer over
and filter.
Acidification: Cool the DCM solution to 0°C. Slowly bubble anhydrous HCl gas or add 2M HCl in Diethyl Ether dropwise.
Precipitation: The 4-Methylidene-1,2-oxazolidine HCl precipitates as a hygroscopic white solid.
Filtration: Filter under Nitrogen atmosphere (to prevent moisture absorption) and wash with cold ether.
Structural & Mechanistic Visualization
The following diagram illustrates the structural relationship and the spectroscopic logic used to distinguish the target from its isomers.
Caption: Logical flow for distinguishing 4-Methylidene-1,2-oxazolidine from key analogs using NMR and IR markers.
References
PubChem. (2025).[4] 4-methylidene-1,2-oxazolidine hydrochloride (CID 101218361). National Library of Medicine.
[Link]
Padwa, A., et al. (1989).[5] "Heterocyclic synthesis via the reaction of nitrones and hydroxylamines with substituted allenes." Journal of Organic Chemistry, 54(12), 2862–2869.[5] (Primary source for 4-methyleneisoxazolidine synthesis and NMR data).
[Link]
Tufariello, J. J., et al. (1979).[5] "Synthesis of isoxazolidines via nitrone cycloaddition." Tetrahedron Letters, 20(43), 4167-4170.
[Link]
World Health Organization. (2020).[6] Cycloserine: Technical Report on Tuberculosis Treatment. (Used for Cycloserine comparative data).
[Link]
A Tale of Two Heterocycles: A Comparative Guide to 2-Oxazolidinone and 4-Methylidene-1,2-oxazolidine Derivatives
In the vast landscape of heterocyclic chemistry, the five-membered ring containing both oxygen and nitrogen atoms stands as a cornerstone of modern drug discovery and asymmetric synthesis. Among its many isomers, the 2-o...
Author: BenchChem Technical Support Team. Date: February 2026
In the vast landscape of heterocyclic chemistry, the five-membered ring containing both oxygen and nitrogen atoms stands as a cornerstone of modern drug discovery and asymmetric synthesis. Among its many isomers, the 2-oxazolidinone scaffold has risen to prominence, exemplified by its presence in life-saving antibiotics and its role as a powerful tool for controlling stereochemistry. In stark contrast, the 4-methylidene-1,2-oxazolidine framework remains a largely unexplored entity, a structural cousin with theoretically intriguing, yet commercially unrealized, potential.
This guide provides a detailed comparison of these two heterocyclic systems. We will delve into the well-established, multifaceted utility of 2-oxazolidinone derivatives, supported by extensive experimental data and established protocols. We will then contrast this with the current understanding of 4-methylidene-1,2-oxazolidines, a field ripe for exploration, by examining plausible synthetic routes based on related chemical transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the established power of one scaffold and the nascent possibilities of the other.
At a Glance: Structural and Electronic Divergence
The fundamental differences between the two scaffolds lie in the placement of the carbonyl group and the exocyclic double bond, as well as the relative positions of the heteroatoms. These distinctions dictate their electronic nature and, consequently, their chemical reactivity and applications.
Feature
2-Oxazolidinone Derivatives
4-Methylidene-1,2-oxazolidine Derivatives
Core Structure
Carbonyl group at the 2-position. Saturated five-membered ring.
Exocyclic methylene group at the 4-position. Saturated five-membered ring.
Key Functional Group
Cyclic carbamate (urethane).
Enamine-like or vinyl-ether-like functionality.
Primary Application
Chiral auxiliaries, antibacterial agents.
Largely unexplored; potential for cycloadditions, Michael additions.
Commercial Example
Linezolid (antibiotic).
None widely commercialized.
Synthesis
Typically from β-amino alcohols.
Theoretically via cycloaddition of nitrones and allenes.
The Workhorse: 2-Oxazolidinone Derivatives
The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis.[1][2][3][4] Its rigid, planar structure and the ability to readily introduce substituents at various positions have made it an invaluable tool for chemists.
Synthesis of 2-Oxazolidinones
A variety of methods exist for the synthesis of 2-oxazolidinones, often starting from readily available β-amino alcohols.[5][6] The reaction with phosgene or its equivalents is a classic approach, though concerns over the toxicity of phosgene have led to the development of alternative methods, such as the use of diethyl carbonate or the cyclization of carbamates.[7] Another prominent method involves the cycloaddition of carbon dioxide to aziridines.[8]
Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone
This protocol describes a common method for synthesizing an Evans' chiral auxiliary from (S)-phenylalaninol.
Materials:
(S)-phenylalaninol
Diethyl carbonate
Potassium carbonate
Toluene
Dean-Stark apparatus
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-phenylalaninol (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of potassium carbonate (0.1 eq) in toluene.
Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.
Application in Asymmetric Synthesis: The Evans' Auxiliaries
Pioneered by David A. Evans, chiral 2-oxazolidinones are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[9][10][11] By temporarily attaching the oxazolidinone to a prochiral substrate, one can direct subsequent reactions to occur with high diastereoselectivity.[12] The bulky substituent at the 4-position of the oxazolidinone effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side.
Workflow: Asymmetric Alkylation using an Evans' Auxiliary
Caption: Workflow for Asymmetric Alkylation.
Application in Medicinal Chemistry: Oxazolidinone Antibiotics
The 2-oxazolidinone scaffold is the pharmacophore of a critical class of antibiotics used to treat serious Gram-positive bacterial infections.[13] Linezolid, the first member of this class to be approved, is a vital weapon against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[14][15]
Mechanism of Action:
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis, a mechanism distinct from most other protein synthesis inhibitors.[][17] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[14][18] This unique mode of action means there is little to no cross-resistance with other classes of antibiotics.[17]
Signaling Pathway: Linezolid's Inhibition of Bacterial Protein Synthesis
Caption: Linezolid's Mechanism of Action.
The Enigma: 4-Methylidene-1,2-oxazolidine Derivatives
In stark contrast to the well-documented 2-oxazolidinones, the 4-methylidene-1,2-oxazolidine ring system is conspicuously absent from the mainstream chemical literature. While the parent hydrochloride salt is listed in chemical databases, there is a significant lack of published research detailing its synthesis, reactivity, or applications.[19]
Based on established reactivity principles, a plausible route to the 4-methylidene-1,2-oxazolidine core is the 1,3-dipolar cycloaddition of a nitrone with an allene.[20][21][22] This type of reaction is known to form isoxazolidine rings, and with the appropriate substitution on the allene, could theoretically yield the desired exocyclic methylene group.[21] The regioselectivity of such cycloadditions can be influenced by both electronic and steric factors of the nitrone and the allene.[20]
Theoretical Protocol: Synthesis of a 4-Methylidene-1,2-oxazolidine Derivative
This protocol outlines a general, theoretical procedure for the cycloaddition of a nitrone with an allene.
Materials:
N-Substituted nitrone
1,2-propadiene (allene) or a substituted allene
Anhydrous toluene
Sealed reaction vessel
Procedure:
In a flame-dried, sealed reaction vessel under an inert atmosphere, dissolve the N-substituted nitrone (1.0 eq) in anhydrous toluene.
Cool the solution to an appropriate temperature (e.g., 0 °C or below) and introduce the allene (1.2-2.0 eq).
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product via column chromatography on silica gel to isolate the 4-methylidene-1,2-oxazolidine derivative.
Predicted Reactivity and Potential Applications
The exocyclic double bond of a 4-methylidene-1,2-oxazolidine would be the focal point of its reactivity. This functionality could potentially undergo a variety of transformations:
Michael Addition: The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms could activate the double bond for conjugate addition by nucleophiles.
Cycloaddition Reactions: The double bond could act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions.
Polymerization: The vinyl-like nature of the exocyclic methylene group suggests potential for radical or cationic polymerization to form novel polymers.
These potential reactions, however, remain speculative without experimental validation. The synthesis and characterization of this underexplored scaffold would be the first step toward unlocking any potential applications.
Conclusion
The comparison between 2-oxazolidinone and 4-methylidene-1,2-oxazolidine derivatives is a study in contrasts. The former is a testament to the power of a well-designed heterocyclic scaffold, with a rich history of applications in both asymmetric synthesis and medicinal chemistry that continues to expand. Its utility is built upon a solid foundation of well-understood synthetic methods and predictable reactivity.
The latter, 4-methylidene-1,2-oxazolidine, represents the frontier. It is a structural isomer with intriguing, yet unproven, potential. The lack of established synthetic routes and reactivity data presents a clear challenge, but also a significant opportunity for discovery. For synthetic and medicinal chemists, the exploration of such novel scaffolds is essential for pushing the boundaries of what is possible in the creation of new materials and life-saving medicines. The story of the 4-methylidene-1,2-oxazolidine has yet to be written, and its chapters await the ingenuity and curiosity of the research community.
References
Le, T., & Bhimji, S. S. (2024). Linezolid. In StatPearls. StatPearls Publishing. Available at: [Link]
Ford, C. W., & Zurenko, G. E. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 625-632. Available at: [Link]
Wikipedia. (2024). Linezolid. Available at: [Link]
Fernandes, G. F. S., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(2), 209-242. Available at: [Link]
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RSC Publishing. (2015). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. RSC Advances. Available at: [Link]
Shcherbakov, S. V., et al. (2021). Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. Organic & Biomolecular Chemistry, 19(42), 9206-9216. Available at: [Link]
Reddy, P. K., Mukkanti, K., & Rao, D. M. (2010). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 3(4), 784-790. Available at: [Link]
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de Fátima, A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(10), 15558-15573. Available at: [Link]
Wulff, W. D., et al. (2007). Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes. Journal of the American Chemical Society, 129(46), 14458–14467. Available at: [Link]
American Chemical Society. (2001). Oxazolidinone Protected 2-Amino-2-deoxy-D-glucose Derivatives as Versatile Intermediates in Stereoselective Oligosaccharide Synthesis and the Formation of r-Linked Glycosides. Organic Letters, 3(16), 2539-2541. Available at: [Link]
RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]
RSC Publishing. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]
Navarrete-Vazquez, G., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(7), 2649-2660. Available at: [Link]
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ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]
PubMed Central. (2013). Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. The Journal of organic chemistry, 78(17), 8635–8642. Available at: [Link]
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Al-Jumaili, A. H. R., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry, 67(6), 263-270. Available at: [Link]
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An In-Depth Guide to the Proper Disposal of 4-Methylidene-1,2-oxazolidine hydrochloride This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Methylidene-1,2-oxazolidine hydro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Proper Disposal of 4-Methylidene-1,2-oxazolidine hydrochloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Methylidene-1,2-oxazolidine hydrochloride. As a specialized heterocyclic compound, its unique structural features—a reactive methylidene group, an oxazolidine ring, and a hydrochloride salt—necessitate a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Chemical Profile
The primary hazards are associated with three key features:
Hydrochloride Salt: In the presence of moisture, the compound will likely hydrolyze to release hydrochloric acid (HCl), creating a corrosive and acidic environment.
Oxazolidine Ring: Many oxazolidine derivatives are classified as skin and eye irritants.[1][2][3] Some are also considered harmful if swallowed.[2][3][4]
Methylidene Group (C=CH₂): This unsaturated vinyl group presents a potential for uncontrolled polymerization, a reaction that can be exothermic and hazardous.
Table 1: Inferred Hazard Profile of 4-Methylidene-1,2-oxazolidine hydrochloride
Handle in a well-ventilated area or fume hood to avoid dust inhalation.[6][7]
pH
Acidic in aqueous solution
The hydrochloride salt will lower the pH. Solutions are considered corrosive.
Corrosivity
Corrosive
The release of HCl upon contact with moisture can cause severe skin burns and eye damage.[8][9]
Irritation
Skin and Eye Irritant
Assumed based on data for related oxazolidine compounds.[1][2] Wear appropriate PPE.
Toxicity
Potentially Harmful if Swallowed/Inhaled
A common hazard for heterocyclic and amine salt compounds.[5][9][10]
Reactivity
Potential for Polymerization
The methylidene (vinyl) group can polymerize. Avoid contact with initiators, heat, or incompatible materials.
Environmental
Environmental Release Prohibited
Do not discharge into drains or the environment.[4][11]
Core Disposal Principles: A Mandate for Safety
The disposal of 4-Methylidene-1,2-oxazolidine hydrochloride must be governed by the principle that it is hazardous chemical waste .
Regulatory Compliance: All disposal activities must strictly adhere to national, regional, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
Prohibition of Sewer Disposal: It is illegal and dangerous to dispose of this chemical down the drain.[11][13] This can damage plumbing, create hazardous reactions, and contaminate waterways.[14]
Segregation at Source: Never mix waste containing 4-Methylidene-1,2-oxazolidine hydrochloride with other waste streams (e.g., general trash, biohazardous waste, or other chemical wastes).[11] Mixing can lead to unknown and dangerous reactions.
Waste Minimization: The first tier in waste management is source reduction.[15] Plan experiments to use the minimum amount of material necessary.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of waste containing 4-Methylidene-1,2-oxazolidine hydrochloride.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE to mitigate the risks of corrosion and irritation.
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, use a face shield in addition to goggles.[7]
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A lab coat must be worn. Ensure it is fully buttoned.
Step 2: Waste Collection and Labeling
Proper containment begins the moment waste is generated.
Select Container: Use a designated, leak-proof hazardous waste container made of compatible material (e.g., polyethylene). The container must have a secure, tight-fitting lid.
Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:
The words "Hazardous Waste "
Full Chemical Name: "4-Methylidene-1,2-oxazolidine hydrochloride "
Accumulation Start Date
Associated Hazards: Corrosive, Irritant, Potential for Polymerization
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[12]
Caution: This procedure should only be performed on dilute aqueous solutions (<1%) and only if explicitly permitted by your institution's EHS department. The goal is to neutralize the HCl component, not to render the entire waste stream non-hazardous.
Work Area: Perform this procedure in a certified chemical fume hood.
Cooling: Place the beaker containing the dilute acidic waste in an ice bath to manage any exothermic reaction.
Slow Addition of Base: While stirring the solution, slowly add a weak base, such as a 5% solution of sodium bicarbonate (baking soda).[8] Add the base dropwise or in very small portions to control the effervescence (fizzing) from CO₂ gas evolution.
Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.[8]
Collect as Hazardous Waste: Even after neutralization, the solution still contains the organic 4-methylidene-1,2-oxazolidine moiety. This neutralized solution must be collected in the designated hazardous waste container from Step 2.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
The area should be well-ventilated.
Store the container within a larger, chemically resistant secondary containment bin to prevent spills.[12]
Ensure it is stored away from incompatible materials, particularly strong bases and oxidizing agents.[3]
Step 5: Final Disposal
The final disposal must be handled by trained professionals.
Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup of the full waste container.[11][13]
Documentation: Complete all required waste disposal paperwork provided by your institution.
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the proper disposal of 4-Methylidene-1,2-oxazolidine hydrochloride waste.
Caption: Disposal workflow for 4-Methylidene-1,2-oxazolidine hydrochloride.
Emergency Procedures
In the event of a spill or personal exposure, immediate and correct action is critical. Always follow your institution's specific emergency protocols.
Spill:
Evacuate the immediate area and alert colleagues.
If the spill is small and you are trained to handle it, contain the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for a large spill.
Wearing full PPE, carefully sweep up the absorbed material and place it in your designated hazardous waste container.
For large spills, evacuate the lab and contact your institution's EHS emergency line immediately.
Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][16] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation develops or persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
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